molecular formula C11H17NO B1375260 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol CAS No. 1368927-83-6

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

カタログ番号: B1375260
CAS番号: 1368927-83-6
分子量: 179.26 g/mol
InChIキー: XKTBKIGVLPAKFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-amino-1-(3,5-dimethylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11,13H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTBKIGVLPAKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CCN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel chemical entity, 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol. In the absence of existing toxicological data for this specific compound, this document outlines a tiered, rationale-driven approach employing a battery of validated and internationally recognized in vitro assays. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and data interpretation strategies. We will detail methodologies for assessing basal cytotoxicity through metabolic activity (MTT assay) and membrane integrity (LDH assay), followed by an evaluation of genotoxic potential using the bacterial reverse mutation assay (Ames test) and the in vitro mammalian cell micronucleus test. This structured approach ensures a thorough preliminary safety assessment, adhering to the principles of scientific integrity and regulatory relevance as outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Introduction and Strategic Rationale

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a substituted amino alcohol. Compounds within this broad chemical class exhibit a wide range of biological activities, making a thorough toxicological evaluation critical during the early stages of research and development. An in vitro toxicity assessment serves as a crucial first step to identify potential hazards, elucidate mechanisms of toxicity, and guide further development or de-selection of the compound, all while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Our strategy is built upon a logical progression from general cytotoxicity to specific, more complex endpoints like genotoxicity. This tiered approach is both resource-efficient and scientifically sound. Initial cytotoxicity assays provide a concentration range for subsequent, more sensitive assays and offer preliminary insights into the compound's mode of action. For instance, a discrepancy between results from a metabolic assay (like MTT) and a membrane integrity assay (like LDH) might suggest a specific mitochondrial liability. Following the initial assessment, genotoxicity assays are employed to investigate the potential for DNA damage, a critical endpoint due to its association with carcinogenicity and heritable diseases.

The selection of assays is grounded in established OECD Test Guidelines, which provide a framework for generating data that is internationally accepted for regulatory purposes.[1][2] This alignment is critical for any compound intended for further development.

Tier 1: Assessment of Basal Cytotoxicity

The initial evaluation of a novel compound involves determining its effect on cell viability and identifying the concentration at which it becomes cytotoxic. This is often expressed as the IC50, the concentration of the compound that inhibits 50% of cell viability. We will employ two distinct but complementary assays to provide a more complete picture of the compound's cytotoxic effects.

MTT Assay: Evaluating Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3][4][5] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[3] The crystals are then dissolved, and the absorbance is measured spectrophotometrically.[5]

Causality of Experimental Choice: The MTT assay is chosen for its high sensitivity, reliability, and ease of use in a high-throughput format.[4] It provides a robust measure of mitochondrial function, a common target for toxic compounds. A reduction in MTT conversion can indicate mitochondrial dysfunction, a key event in many cell death pathways.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver carcinoma cell line commonly used for toxicity testing) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]

  • Compound Preparation and Treatment: Prepare a stock solution of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

LDH Assay: Evaluating Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[8][9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[7][10] The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[9]

Causality of Experimental Choice: This assay is selected to complement the MTT assay. While MTT measures metabolic dysfunction, the LDH assay directly quantifies cell membrane rupture.[7] Performing both assays can help distinguish between cytotoxic mechanisms. For example, a compound might inhibit mitochondrial function (low MTT reading) without immediately causing membrane lysis (low LDH release). This assay is also useful because it is non-destructive to the remaining viable cells, allowing for potential further analysis.[10]

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol to seed and treat cells with 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol. It is crucial to set up three control groups:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to cause 100% cell death.

    • Background control: Medium only (no cells).[9]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[9]

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[9][11]

  • Reagent Addition: Add the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[7][11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Data Presentation: Cytotoxicity Profile
AssayEndpointCell LineExposure Time (hr)IC50 (µM) [Hypothetical]
MTT Metabolic ActivityHepG22475.2
4852.8
LDH Membrane IntegrityHepG224> 200
48110.5

Table 1: Hypothetical cytotoxicity data for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol. This table allows for a clear comparison of results from different assays and time points.

Visualization of the Tiered Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_tier1 Tier 1: Basal Cytotoxicity Assessment cluster_assays Parallel Assays Compound Test Compound: 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol CellCulture Cell Culture (e.g., HepG2) Treatment Dose-Response Treatment CellCulture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) DataAnalysis Data Analysis IC50 Calculation MTT->DataAnalysis LDH->DataAnalysis Interpretation Mechanism Interpretation DataAnalysis->Interpretation Decision Go/No-Go for Genotoxicity Testing Interpretation->Decision

Caption: Tier 1 workflow for assessing the basal cytotoxicity of the test compound.

Tier 2: Assessment of Genotoxic Potential

If the Tier 1 assessment indicates that the compound is cytotoxic only at high concentrations or if there is a strategic need to advance the compound, an evaluation of its genotoxic potential is imperative. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, and is a key indicator of carcinogenic potential.

Ames Test: Bacterial Reverse Mutation Assay

Principle: The Ames test is a widely used bacterial assay to evaluate the mutagenic potential of a chemical compound.[12][13] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid, such as histidine.[12][14] The test assesses the ability of the compound to cause a reverse mutation (reversion), allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.[13] A positive test, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests the chemical is a mutagen.[12] The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become reactive.[14][15]

Causality of Experimental Choice: The Ames test is a foundational genotoxicity assay required by regulatory agencies worldwide. It is rapid, cost-effective, and highly predictive for certain types of carcinogens. Its inclusion is non-negotiable for a comprehensive toxicity profile. It can detect both frameshift and base-pair substitution mutations depending on the bacterial strains used (e.g., TA98 and TA100).[15]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA).[16]

  • Metabolic Activation (S9 Mix): Prepare the S9 mix from induced rat liver homogenate if not using a commercially prepared mix. Keep on ice.

  • Test Compound Preparation: Prepare various concentrations of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol in a suitable solvent.

  • Assay Procedure:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or positive/negative controls), and 0.5 mL of sodium phosphate buffer (for tests without metabolic activation) or 0.5 mL of S9 mix (for tests with metabolic activation).

    • Vortex the mixture gently.

    • Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few cell divisions, which is necessary for mutation expression).

    • Vortex again and pour the entire contents onto a minimal glucose agar plate.

    • Spread evenly and allow to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.

In Vitro Mammalian Cell Micronucleus Test (MNvit)

Principle: The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes.[17] It identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause whole chromosome loss).[18] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[19] The assay is typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like TK6 or CHO).[19][20] The use of cytochalasin B to block cytokinesis results in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one round of nuclear division.[20]

Causality of Experimental Choice: This assay is a critical follow-up to the Ames test as it detects chromosomal damage in mammalian cells, which is a different and complementary endpoint to the gene mutations detected in bacteria.[17] It is a preferred alternative to the more cumbersome chromosomal aberration assay and is a core component of the standard regulatory genotoxicity testing battery.[17] The OECD Test Guideline 487 provides a standardized protocol for this assay.[17][18]

Experimental Protocol: In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., TK6 human lymphoblastoid cells) and expose them to at least three concentrations of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, a vehicle control, and positive controls (for clastogenicity and aneugenicity), both with and without S9 metabolic activation.[19][21]

  • Exposure Duration:

    • Short treatment (3-6 hours): With and without S9 activation, followed by a recovery period of 1.5-2 normal cell cycles.

    • Continuous treatment (1.5-2 normal cell cycles): Without S9 activation.

  • Cytokinesis Block: Add cytochalasin B to the cultures at an appropriate time to block cell division and allow binucleated cells to accumulate.

  • Cell Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Also, assess cytotoxicity by calculating the Replication Index (RI) or Relative Population Doubling (RPD) to ensure that the tested concentrations are appropriate.

  • Data Analysis: A positive response is characterized by a statistically significant, dose-related increase in the frequency of micronucleated cells. The results should be evaluated in the context of the cytotoxicity observed.

Visualization of the Genotoxicity Testing Strategy

Genotoxicity_Workflow cluster_tier2 Tier 2: Genotoxicity Assessment cluster_assays_geno Complementary Assays Start Compound from Tier 1 (Non-cytotoxic at relevant concentrations) Ames Ames Test (Bacterial) Detects Gene Mutation (Frameshift, Base Substitution) Start->Ames MNvit In Vitro Micronucleus Test (Mammalian) Detects Chromosomal Damage (Clastogenicity, Aneugenicity) DataIntegration Data Integration & Analysis Ames->DataIntegration MNvit->DataIntegration RiskAssessment Preliminary Genotoxic Risk Assessment DataIntegration->RiskAssessment

Caption: Tier 2 workflow for assessing the genotoxic potential of the test compound.

Synthesis and Conclusion

This technical guide has outlined a robust, tiered strategy for the initial in vitro toxicological evaluation of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol. By systematically progressing from basal cytotoxicity to specific genotoxic endpoints, researchers can generate a comprehensive preliminary safety profile. The integration of data from multiple assays, each with a distinct biological principle, provides a more reliable and mechanistically informative assessment than any single test alone.

A finding of significant cytotoxicity at low concentrations in Tier 1 might halt further development. Conversely, a clean profile would provide confidence to proceed. A positive finding in the Ames test or the in vitro micronucleus assay in Tier 2 would be a significant red flag, suggesting potential carcinogenicity and likely necessitating further, more complex mechanistic studies or discontinuation of the compound.

The protocols described herein are based on internationally accepted guidelines, ensuring that the data generated is both scientifically sound and suitable for regulatory consideration. This structured, evidence-based approach is fundamental to modern drug discovery and chemical safety assessment, balancing the need for innovation with the paramount importance of human safety.

References

  • Ames Test Protocol. AAT Bioquest.

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC.

  • OECD 487: Cell micronucleus test (in vitro mammalian). In Vitro Toxicology Testing Laboratory.

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH.

  • Updates to OECD in vitro and in chemico test guidelines. ThePSCI.eu.

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online.

  • MTT Assay. AAT Bioquest.

  • LDH assay kit guide: Principles and applications. Abcam.

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Charles River Laboratories.

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology.

  • MTT Assay: Assessing Cell Proliferation. Boster Bio.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • The Ames Test. University of California, Berkeley.

  • Cytotoxicity LDH Assay Kit-WST. Dojindo Molecular Technologies, Inc.

  • Application Notes and Protocols for Cytotoxicity (MTT) Assays of Novel 2-Chloro-N-Aryl Acetamide Derivatives. Benchchem.

  • In vitro assays for developmental neurotoxicity. OECD.

  • MTT assay protocol. Abcam.

  • OECD ist accepting test guidelines for validated in vitro toxicity tests in 1996. PubMed.

  • Ames Test. Cyprotex.

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.

  • LDH Cytotoxicity Assay Kit. Cayman Chemical.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.

  • Toxicological endpoints and the OECD test guidelines available for in... ResearchGate.

  • Guidelines for the Testing of Chemicals. OECD.

  • Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. PMC.

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Pharmacokinetic Properties of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-1-phenylpropan-1-ol framework represents a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds[1]. This structural backbone is famously utilized in central nervous system (CNS) agents such as the analgesic tramadol[2], selective serotonin reuptake inhibitors (SSRIs) like dapoxetine[1], and novel visual cycle modulators like emixustat[3].

While the unsubstituted core is well-characterized, the targeted addition of a 3,5-dimethylphenyl moiety introduces profound shifts in the physicochemical and pharmacokinetic (PK) landscape of these derivatives. As a Senior Application Scientist, I have structured this whitepaper to dissect how this specific di-methyl substitution alters absorption, distribution, metabolism, and excretion (ADME), alongside field-proven, self-validating protocols for quantifying these properties in preclinical development.

Structural Pharmacokinetics: The 3,5-Dimethyl Advantage

The pharmacokinetic behavior of 3-amino-1-(3,5-dimethylphenyl)propan-1-ol derivatives is dictated by the interplay between the basic aliphatic amine (pKa ~9.0) and the highly lipophilic substituted aromatic ring.

Lipophilicity and Membrane Permeability

The addition of two methyl groups at the meta positions significantly increases the partition coefficient (LogP) compared to the unsubstituted phenyl ring. This enhanced lipophilicity drives superior passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB). Consequently, these derivatives typically exhibit rapid oral absorption and high CNS penetrance, which is critical for neuropharmacological applications[4].

Metabolic Rerouting and Stability

Unsubstituted phenylpropanolamines are highly susceptible to para- and ortho-hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes. The 3,5-dimethyl substitution strategically alters this metabolic fate:

  • Steric Hindrance: The bulky methyl groups sterically hinder access to the para position, reducing rapid aromatic hydroxylation.

  • Benzylic Oxidation: Metabolism is shunted toward the methyl groups themselves. CYP enzymes (primarily CYP2D6 and CYP3A4) oxidize these groups into hydroxymethyl intermediates, which are subsequently oxidized into carboxylic acids.

  • Phase II Conjugation: The secondary hydroxyl group on the propan-1-ol chain remains a primary target for UDP-glucuronosyltransferases (UGTs), facilitating rapid renal clearance of the glucuronide conjugate.

Tissue Distribution and Lysosomal Trapping

Modifications to the basic amine and the addition of lipophilic substitutions heavily influence tissue retention[5]. The combination of high lipophilicity (from the 3,5-dimethylphenyl group) and a basic amine promotes extensive tissue distribution. At physiological pH, the protonated amine becomes trapped in acidic subcellular compartments (lysosomes) within highly perfused organs like the lungs and liver, leading to a massive apparent volume of distribution (Vd).

MetabolicPathway Parent 3-Amino-1-(3,5-dimethylphenyl) propan-1-ol BenzylicOx Benzylic Oxidation (CYP450) Parent->BenzylicOx Phase I Glucuronidation O-Glucuronidation (UGT) Parent->Glucuronidation Phase II Deamination Oxidative Deamination (MAO/CYP) Parent->Deamination Phase I Metabolite1 Hydroxymethyl Metabolite BenzylicOx->Metabolite1 Metabolite2 O-Glucuronide Conjugate Glucuronidation->Metabolite2 Metabolite3 Phenylpropionic Acid Derivative Deamination->Metabolite3

Metabolic pathways of 3-amino-1-(3,5-dimethylphenyl)propan-1-ol derivatives.

Quantitative Pharmacokinetic Profile

To illustrate the impact of the 3,5-dimethyl substitution, Table 1 summarizes the comparative quantitative data between the unsubstituted core and the 3,5-dimethylphenyl derivative. The enantiomeric purity of these chiral amino alcohols is critical, as stereochemistry dictates both target affinity and metabolic clearance rates[1][4].

Table 1: Comparative Pharmacokinetic Parameters

ParameterUnsubstituted Core (e.g., Tramadol analog)3,5-Dimethylphenyl DerivativePharmacokinetic Implication
LogP (Estimated) 1.8 - 2.23.1 - 3.5Increased lipophilicity drives higher BBB penetration and tissue partitioning.
Oral Bioavailability (F%) ~65 - 75%~80 - 90%Enhanced passive intestinal absorption; lower first-pass aromatic hydroxylation.
Volume of Distribution (Vd) 2.5 - 3.0 L/kg> 5.0 L/kgPronounced tissue sequestration and lysosomal trapping due to lipophilic basicity.
Primary Clearance Route Aromatic Hydroxylation (CYP2D6)Benzylic Oxidation & GlucuronidationShift in metabolic vulnerability; potential for different drug-drug interactions (DDIs).
Half-life (t1/2) 4 - 6 hours8 - 12 hoursProlonged systemic exposure due to larger Vd and blocked para-hydroxylation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

In Vitro CYP450 Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and identifies the shift toward benzylic oxidation.

  • Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH, maintaining enzyme structural integrity.

  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) with the 3-amino-1-(3,5-dimethylphenyl)propan-1-ol derivative (1 µM final concentration) in the buffer.

    • Causality: A low substrate concentration (1 µM) is used to ensure the reaction follows first-order kinetics, which is strictly required for accurate CLint​ calculation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

    • Causality: NADPH is the obligatory electron donor for CYP450 enzymes; its addition acts as a precise temporal start switch for the reaction.

  • Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at exact time points, while simultaneously precipitating proteins to prepare the sample for mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Profiling (Rat Model)

This protocol outlines the workflow for determining absolute bioavailability and Vd.

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline.

    • Causality: The 3,5-dimethyl group makes the compound poorly soluble in pure aqueous media. This specific co-solvent mixture ensures complete dissolution without causing vehicle-induced toxicity or artificially altering gastrointestinal permeability.

  • Dosing: Administer intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg to separate cohorts of Sprague-Dawley rats.

  • Blood Collection: Collect blood via jugular vein cannulation at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into K2​EDTA coated tubes.

    • Causality: K2​EDTA chelates calcium to prevent coagulation. Unlike heparin, K2​EDTA does not cause significant ionization suppression during downstream LC-MS/MS analysis, ensuring high signal-to-noise ratios.

  • Plasma Extraction: Centrifuge blood to isolate plasma. Perform liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) under basic conditions (pH 10).

    • Causality: Raising the pH above the amine's pKa (~9.0) deprotonates the molecule, making it highly lipophilic and driving it entirely into the organic MTBE layer, leaving polar endogenous plasma components behind.

PKWorkflow Dosing In Vivo Dosing (IV/PO) Sampling Blood/Plasma Sampling (Time-course) Dosing->Sampling Extraction Liquid-Liquid Extraction (pH > pKa) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data NCA PK Modeling (Clearance, Vd, t1/2) LCMS->Data

Standardized in vivo pharmacokinetic workflow from dosing to NCA modeling.

LC-MS/MS Quantification

Quantification must be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM provides unparalleled selectivity by filtering for both the specific precursor ion (Q1) and a unique collision-induced product ion (Q3). This dual-filtration eliminates background noise from endogenous plasma lipids, ensuring accurate quantification down to the low ng/mL range necessary for calculating the terminal elimination phase.

References

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central (PMC). Available at:[Link]

  • Rational Tuning of Visual Cycle Modulator Pharmacodynamics. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. Journal of Medicinal Chemistry. Available at:[Link]

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An In-depth Technical Guide on the Mechanism of Action for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the probable mechanism of action for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, a chiral amino alcohol, within the context of modern organic synthesis. While direct literature on this specific molecule is sparse, its structural motifs are archetypal of a class of highly effective chiral auxiliaries and ligands. This document, therefore, synthesizes established principles from closely related systems to project a comprehensive and mechanistically sound understanding of its function. The primary focus will be on its role in two of the most significant applications for chiral amino alcohols: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones.

Part 1: Foundational Principles – The Role of Chiral Amino Alcohols

Chiral amino alcohols are a cornerstone of asymmetric synthesis. [1]Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to metal centers to form stable, chiral chelate structures. This rigid, stereochemically defined environment is the basis for inducing asymmetry in a wide range of chemical transformations. 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, with its stereogenic center at the carbinol carbon, is well-positioned to act as a chiral directing group. The 3,5-dimethylphenyl substituent provides significant steric bulk, a key feature for effective facial discrimination of prochiral substrates.

Part 2: Mechanism in Enantioselective Alkylation of Aldehydes

One of the most powerful applications of chiral amino alcohols is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, a reliable method for the synthesis of chiral secondary alcohols. [2]

The Catalytic Cycle: A Proposed Mechanism

The reaction is initiated by the in situ formation of a chiral catalyst through the reaction of the amino alcohol with the dialkylzinc reagent. The proposed catalytic cycle for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is illustrated below.

  • Catalyst Formation: The amino alcohol reacts with two equivalents of the dialkylzinc reagent. The acidic proton of the hydroxyl group is abstracted by the first equivalent to form a zinc alkoxide. The second equivalent coordinates to the amino group, leading to a dimeric zinc complex. This complex is the active catalyst.

  • Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. The orientation of the aldehyde is dictated by steric interactions with the chiral ligand, specifically the bulky 3,5-dimethylphenyl group.

  • Enantioselective Alkyl Transfer: The alkyl group is transferred from the other zinc atom to one of the enantiotopic faces of the coordinated aldehyde. The chiral environment of the catalyst sterically hinders the approach of the alkyl group to one face, leading to a highly selective transfer to the other face.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is displaced by a new molecule of aldehyde, regenerating the active catalyst and allowing the cycle to continue.

Diagram of the Proposed Catalytic Cycle

G Catalyst_Formation 1. Catalyst Formation (Amino Alcohol + 2 R₂Zn) Active_Catalyst Active Chiral Zinc Complex Catalyst_Formation->Active_Catalyst Substrate_Coordination 2. Aldehyde Coordination Active_Catalyst->Substrate_Coordination + Aldehyde Transition_State 3. Enantioselective Alkyl Transfer Substrate_Coordination->Transition_State Product_Complex Zinc Alkoxide of Chiral Alcohol Product Transition_State->Product_Complex Product_Release 4. Product Release & Catalyst Regeneration Product_Complex->Product_Release Product_Release->Active_Catalyst + Aldehyde

Caption: Proposed catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an aldehyde, catalyzed by 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol.

Part 3: Mechanism in Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another area where chiral amino alcohols are extensively used, most notably in the form of Corey-Bakshi-Shibata (CBS) catalysts. [3]

Formation and Action of the Oxazaborolidine Catalyst

When 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is treated with a borane source, such as borane-dimethyl sulfide (BMS), an oxazaborolidine catalyst is formed in situ. This catalyst is the key to the enantioselective reduction.

  • Catalyst Formation: The amino alcohol reacts with the borane source to form the chiral oxazaborolidine ring.

  • Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine. The coordination is directed by the steric bulk of the catalyst, with the larger substituent of the ketone oriented away from the bulky 3,5-dimethylphenyl group of the catalyst.

  • Hydride Transfer: A molecule of borane (the stoichiometric reductant) coordinates to the nitrogen atom of the oxazaborolidine. This brings the hydride in close proximity to the coordinated ketone. The hydride is then delivered to the carbonyl carbon from the less sterically hindered face, as dictated by the chiral catalyst.

  • Product Formation: After the hydride transfer, the resulting borate ester is hydrolyzed during workup to yield the chiral secondary alcohol.

Diagram of the Proposed Asymmetric Reduction Workflow

G cluster_0 Catalyst Formation cluster_1 Asymmetric Reduction Amino_Alcohol 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine Borane_Source Borane (BMS) Borane_Source->Oxazaborolidine Coordination Ketone Coordination to Catalyst Oxazaborolidine->Coordination Prochiral_Ketone Prochiral Ketone Prochiral_Ketone->Coordination Hydride_Transfer Intramolecular Hydride Transfer Coordination->Hydride_Transfer Chiral_Alcohol Chiral Secondary Alcohol Hydride_Transfer->Chiral_Alcohol

Caption: Workflow for the asymmetric reduction of a prochiral ketone using a catalyst derived from 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol.

Part 4: Experimental Protocols

The following is a representative protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on established procedures for similar amino alcohols. [4][5]

Protocol: Enantioselective Ethylation of Benzaldehyde

Materials:

  • 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol (chiral, enantiomerically pure)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol (0.05 mmol, 1.0 eq).

  • Dissolve the amino alcohol in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (10.0 mmol, 2.0 eq) dropwise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (5.0 mmol, 1.0 eq) dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylpropan-1-ol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Part 5: Data Presentation

The efficacy of chiral amino alcohols in asymmetric synthesis is typically evaluated by the enantiomeric excess (ee) of the product. While specific data for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is not available, the table below presents typical results for analogous 1-aryl-3-aminopropanol derivatives in the enantioselective addition of diethylzinc to various aldehydes.

EntryAldehydeLigand TypeYield (%)ee (%)Reference
1Benzaldehyde1-Phenyl-3-aminopropanol derivative>95>98[4][5]
24-Chlorobenzaldehyde1-Phenyl-3-aminopropanol derivative>95>98[4][5]
3Cyclohexanecarboxaldehyde1-Phenyl-3-aminopropanol derivative>90>95[4][5]

Conclusion

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a structurally promising chiral molecule for applications in asymmetric synthesis. Based on the well-established mechanisms of analogous amino alcohols, it is proposed to function as a highly effective chiral ligand or auxiliary. Its ability to form rigid, sterically defined complexes with metal centers allows for excellent facial discrimination of prochiral substrates, leading to products with high enantiomeric purity. The specific steric and electronic properties of the 3,5-dimethylphenyl group are expected to play a crucial role in enhancing the stereoselectivity of these transformations. Further experimental validation is required to fully elucidate the catalytic potential of this specific compound.

References

  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133–2136. [Link]

  • Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. PubMed, 12074650. [Link]

  • Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. [Link]

  • Miyamoto, H., et al. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton. Chemical and Pharmaceutical Bulletin, 52(9), 1141-1143. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Kawanami, Y., & Murao, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353. [Link]

  • García, M. C., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 12345. [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(73), 13871-13884. [Link]

Sources

thermodynamic stability of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol at Room Temperature: A Technical Guide

Abstract The compound 3-amino-1-(3,5-dimethylphenyl)propan-1-ol is a structurally privileged γ -amino alcohol. Derivatives of the 3-amino-1-phenylpropan-1-ol scaffold are foundational in medicinal chemistry, serving as the core for numerous monoamine reuptake inhibitors and biologically active conjugates[1][2]. However, the physical and chemical stability of the free base at room temperature (298 K) is governed by a complex interplay of intramolecular forces and environmental susceptibilities. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 3-amino-1-(3,5-dimethylphenyl)propan-1-ol, detailing conformational thermodynamics, degradation pathways, and self-validating experimental protocols for stability profiling.

Conformational Thermodynamics and Intramolecular Forces

At room temperature (298 K), the thermodynamic baseline of 3-amino-1-(3,5-dimethylphenyl)propan-1-ol is not represented by a linear aliphatic chain, but rather a folded conformation dictated by strong intramolecular hydrogen bonding.

The Gauche Effect and the 6-Membered Pseudo-Ring The 1,3-relationship between the benzylic hydroxyl group (-OH) and the terminal primary amine (-NH2) allows for the spontaneous formation of a stable six-membered hydrogen-bonded pseudo-ring. Because the amine nitrogen is a superior hydrogen bond acceptor and the hydroxyl oxygen is a strong donor, the predominant interaction is O-H···NH2.

  • Causality: This intramolecular hydrogen bond ( ΔH≈−2.5 to −4.0 kcal/mol) significantly lowers the Gibbs free energy ( ΔG ) of the gauche conformation relative to the anti conformation[3]. While this restricts rotameric freedom (resulting in a negative entropy of folding, ΔS<0 ), the enthalpic gain drives a net negative ΔG , making the folded state the thermodynamically favored resting state at room temperature. Similar conformational stabilization has been observed in the pharmacodynamics of related 3-amino-1-phenylpropan-1-ol derivatives[4].

Steric Influence of the 3,5-Dimethylphenyl Group The addition of methyl groups at the 3 and 5 positions of the phenyl ring introduces specific electronic and steric effects. Inductively (+I) and via hyperconjugation, these methyl groups increase the electron density of the aromatic ring. While this slightly stabilizes the benzylic C-O bond against heterolytic cleavage, the primary room-temperature effect is steric. The bulk of the 3,5-dimethylphenyl group restricts the free rotation of the C1-C2 bond, effectively locking the molecule into its hydrogen-bonded conformation more rigidly than its unsubstituted phenyl analog.

Primary Degradation Pathways at Room Temperature

While the molecule is conformationally stable, the free base is chemically vulnerable to specific environmental factors at 298 K.

A. Carbamate Formation (High Risk) Primary amines are highly nucleophilic. Upon exposure to ambient air, the terminal amine rapidly reacts with atmospheric carbon dioxide ( CO2​ ) to form a carbamic acid, which subsequently forms a stable carbamate salt with another equivalent of the free base.

  • Thermodynamics: This reaction is highly exothermic and thermodynamically spontaneous at room temperature ( ΔG≪0 ). It represents the most rapid thermodynamic sink for the free base, leading to a loss of assay and changes in solubility.

B. Benzylic Oxidation (Low Risk at RT) The benzylic carbon (C1) is electronically activated by the electron-donating 3,5-dimethylphenyl ring. Thermodynamically, oxidation to the corresponding ketone (3-amino-1-(3,5-dimethylphenyl)propan-1-one) is highly favored in the presence of atmospheric oxygen.

  • Kinetics vs. Thermodynamics: Despite the thermodynamic driving force, the reaction is kinetically hindered at room temperature. Without transition metal catalysts, strong oxidants, or UV irradiation, the activation energy ( Ea​>25 kcal/mol) prevents spontaneous oxidation during standard storage.

C. Dehydration (Negligible Risk at RT) Elimination of water to form 3-amino-1-(3,5-dimethylphenyl)prop-1-ene is thermodynamically favored due to the extended π -conjugation with the aromatic ring. However, at neutral pH and 298 K, the activation energy for the E1 or E2 elimination pathways is insurmountable.

G A 3-Amino-1-(3,5-dimethylphenyl) propan-1-ol B Intramolecular H-Bonding (Stable 6-Membered Ring) A->B Spontaneous Folding C Atmospheric CO2 A->C Nucleophilic Attack E Atmospheric O2 A->E Radical Oxidation D Carbamate Salt (Primary Degradant) C->D Exothermic F Benzylic Ketone (Kinetically Hindered) E->F High Activation Energy

Thermodynamic pathways and stability states of the gamma-amino alcohol at 298K.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic driving forces and kinetic barriers for the structural evolution of 3-amino-1-(3,5-dimethylphenyl)propan-1-ol at room temperature.

Degradation / Structural PathwayThermodynamic Driving Force ( ΔG298K∘​ )Kinetic Barrier ( Ea​ )Primary RT Risk Level
Conformational Folding Negative ( ≈−2.5 kcal/mol)Low (< 5 kcal/mol)None (Stabilizing)
Carbamate Formation Highly Negative ( ≈−12.0 kcal/mol)Low (Spontaneous)High (Requires Inert Gas)
Benzylic Oxidation Highly Negative ( ≈−35.0 kcal/mol)High (> 25 kcal/mol)Low (Kinetically Hindered)
Dehydration Slightly Negative ( ≈−1.5 kcal/mol)Very High (> 30 kcal/mol)Negligible at Neutral pH

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of this compound, a self-validating LC-MS/MS workflow must be employed. A self-validating system ensures that any loss of the parent compound is fully accounted for by the appearance of degradants (Mass Balance), proving that no "invisible" degradation pathways (such as volatilization or irreversible column binding) are occurring.

Protocol: Isothermal Degradation Profiling via LC-MS/MS

Objective: Quantify the kinetic rate of carbamate formation and confirm the kinetic stability against oxidation at 298 K.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3-amino-1-(3,5-dimethylphenyl)propan-1-ol free base in a volatile, inert solvent (e.g., HPLC-grade Acetonitrile) to a concentration of 1.0 mg/mL.

  • Internal Standard Spiking: Spike the solution with 10 µg/mL of a stable isotopic internal standard (e.g., D6​ -3-amino-1-phenylpropan-1-ol) to correct for ionization variations.

  • Environmental Aliquoting (The Control System):

    • Group A (Negative Control): Sealed under Argon gas in amber glass vials (prevents CO2 and O2 interaction).

    • Group B (Test): Open to ambient atmospheric air at 298 K and 50% Relative Humidity.

    • Group C (Positive Control): Spiked with 0.1% H2​O2​ to force benzylic oxidation.

  • Longitudinal Sampling: Draw 10 µL aliquots at t=0,7,14,21, and 30 days. Dilute 1:100 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject onto a C18 Reverse-Phase column. Monitor the parent mass [M+H]+ , the carbamate adduct [M+CO2​+H]+ , and the ketone [M−2H+H]+ .

  • Mass Balance Calculation: Calculate the molar sum of the parent compound and all identified degradants. The sum must equal 100%±2% of the t=0 parent concentration to validate the assay.

Workflow S1 Sample Prep (Isothermal 298K) S2 Atmospheric Control (Argon vs. Air) S1->S2 S3 Aliquot Sampling (t=0 to 30 days) S2->S3 S4 LC-MS/MS & Mass Balance (Internal Standard) S3->S4 S5 Thermodynamic Parameter Extraction S4->S5

Step-by-step self-validating experimental workflow for isothermal stability profiling.

Conclusion

At room temperature, 3-amino-1-(3,5-dimethylphenyl)propan-1-ol exhibits high conformational stability driven by intramolecular hydrogen bonding. While the benzylic alcohol is thermodynamically susceptible to oxidation and dehydration, high kinetic barriers protect the molecule under standard conditions. The primary thermodynamic vulnerability of the free base at 298 K is nucleophilic attack on atmospheric CO2​ , necessitating storage under inert gas (Argon or Nitrogen) or conversion to a stable pharmaceutical salt (e.g., hydrochloride) to neutralize the primary amine's nucleophilicity.

Sources

Methodological & Application

Synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, a valuable amino alcohol scaffold for the development of novel therapeutic agents. The synthetic strategy is centered around a robust and scalable two-step sequence: a Mannich reaction to construct the β-aminoketone intermediate, followed by a chemoselective reduction of the carbonyl group. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction

Amino alcohols are a privileged structural motif in a vast array of biologically active molecules and approved pharmaceuticals.[1] The presence of both a hydroxyl and an amino group provides key hydrogen bonding capabilities and points for further chemical modification, making them critical pharmacophores. The target molecule, 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, incorporates a substituted aromatic ring, a secondary alcohol, and a primary amine, presenting a versatile platform for the exploration of new chemical space in drug discovery programs.

The synthetic route detailed herein is a well-established and reliable method for the preparation of 1,3-amino alcohols.[2][3] It relies on the classic Mannich reaction, a three-component condensation that efficiently forms a carbon-carbon bond and introduces the aminomethyl functionality.[4][5][6][7][8] The subsequent reduction of the keto-intermediate is a straightforward and high-yielding transformation.[9][10] This protocol has been optimized to provide a clear and reproducible pathway to the desired product.

Overall Synthesis Scheme

The synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is achieved through a two-step process, as illustrated below. The initial step involves the Mannich reaction of 3',5'-dimethylacetophenone with formaldehyde and a suitable amine source to generate the β-aminoketone intermediate. The second step is the selective reduction of the ketone to the corresponding secondary alcohol.

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction Start 3',5'-Dimethylacetophenone Intermediate 3-Amino-1-(3,5-dimethylphenyl)propan-1-one (β-Aminoketone) Start->Intermediate Acid Catalyst Reagents1 Formaldehyde + Amine Source Reagents1->Intermediate Final_Product 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol Intermediate->Final_Product Solvent (e.g., Methanol) Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Figure 1: Overall synthetic workflow for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Reagent/MaterialGradeSupplier
3',5'-Dimethylacetophenone≥98%Commercially Available
ParaformaldehydeReagent GradeCommercially Available
Ammonium Chloride≥99.5%Commercially Available
Hydrochloric Acid (conc.)37%Commercially Available
EthanolAnhydrousCommercially Available
Sodium Borohydride≥98%Commercially Available
MethanolAnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Sodium HydroxidePellets, ≥97%Commercially Available
Magnesium SulfateAnhydrousCommercially Available
Step 1: Synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-one Hydrochloride (Mannich Base)

This procedure outlines the synthesis of the β-aminoketone intermediate via the Mannich reaction.[4][5][8] Using ammonium chloride as the amine source directly yields the primary aminoketone hydrochloride.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3',5'-dimethylacetophenone (14.8 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and ammonium chloride (5.9 g, 0.11 mol).

  • Solvent and Catalyst Addition: To the flask, add 100 mL of ethanol followed by 1 mL of concentrated hydrochloric acid.[9]

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The mixture, which may initially be heterogeneous, should become a clear solution as the reaction progresses. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The disappearance of the starting acetophenone indicates the completion of the reaction.

  • Crystallization and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization of the hydrochloride salt.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the product under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

Step 2: Synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

This protocol describes the reduction of the β-aminoketone to the target amino alcohol using sodium borohydride.[9][10]

  • Neutralization of the Mannich Base: Suspend the 3-amino-1-(3,5-dimethylphenyl)propan-1-one hydrochloride (from Step 1) in 100 mL of water. Cool the suspension in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide with stirring until the pH of the solution is approximately 10-11. This will neutralize the hydrochloride and generate the free base.

  • Extraction: Extract the aqueous layer with three portions of dichloromethane (3 x 75 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free aminoketone, which can be used in the next step without further purification.

  • Reduction Setup: Dissolve the crude aminoketone in 150 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (3.8 g, 0.1 mol) in small portions to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of water.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Product Extraction: Extract the remaining aqueous layer with three portions of ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol containing 1% triethylamine) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a solid or viscous oil.

Data Summary

ParameterStep 1: Mannich ReactionStep 2: Reduction
Starting Material 3',5'-Dimethylacetophenone3-Amino-1-(3,5-dimethylphenyl)propan-1-one
Key Reagents Paraformaldehyde, NH4Cl, HClSodium Borohydride
Solvent EthanolMethanol
Reaction Temperature Reflux0 °C to Room Temperature
Reaction Time 4-6 hours2-3 hours
Typical Yield 60-75%80-90%
Product Form Crystalline Solid (Hydrochloride)Solid or Viscous Oil

Mechanistic Insights

The synthesis hinges on two fundamental organic reactions.

Mechanism cluster_mannich Mannich Reaction Mechanism cluster_reduction Reduction Mechanism Amine Amine (NH3) Iminium Iminium Ion (Electrophile) Amine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Mannich_Product β-Aminoketone Iminium->Mannich_Product Enol Enol of Acetophenone (Nucleophile) Enol->Mannich_Product C-C Bond Formation Ketone β-Aminoketone Alkoxide Alkoxide Intermediate Ketone->Alkoxide Hydride Hydride (from NaBH4) Hydride->Alkoxide Nucleophilic Attack Alcohol Amino Alcohol Alkoxide->Alcohol Protonation

Sources

Application Note: HPLC Method Development and Validation for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

The analysis of amino alcohols presents notorious challenges in liquid chromatography, primarily due to unpredictable secondary interactions between basic amine moieties and stationary phase support materials. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay and purity determination of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol .

In alignment with the modernized FDA and ICH Q14 guidelines for Analytical Procedure Development, this protocol abandons the traditional "trial-and-error" approach in favor of a science- and risk-based lifecycle model[1]. We begin by defining the Analytical Target Profile (ATP) : The method must accurately quantify the active pharmaceutical ingredient (API) and resolve it from synthetic intermediates or degradation products, maintaining a peak tailing factor ( Tf​ ) of ≤1.5 and a precision Relative Standard Deviation (RSD) of ≤2.0% [2].

QbD_Workflow ATP 1. Define ATP (Analytical Target Profile) Risk 2. Risk Assessment (Analyte pKa, LogP, UV max) ATP->Risk Screening 3. Method Screening (Column & Mobile Phase) Risk->Screening Optimization 4. DoE Optimization (Gradient, Temp, pH) Screening->Optimization Optimization->Screening Refine Parameters Control 5. Control Strategy (System Suitability) Optimization->Control Validation 6. ICH Q2(R2) Validation (Accuracy, Precision, Linearity) Control->Validation

Figure 1: Enhanced QbD workflow for HPLC method development based on ICH Q14 principles.

Mechanistic Insights: Overcoming Chromatographic Challenges

To develop a self-validating and robust method, we must first deconstruct the physicochemical properties of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol and explain the causality behind our experimental choices.

Mitigating Peak Tailing of the Primary Amine

The analyte contains a primary amine group with an estimated pKa​ of 9.5–10.0. At a neutral or weakly acidic pH, this amine is fully protonated ( NH3+​ ). Traditional silica-based C18 columns possess residual silanol groups ( Si−OH ) with a pKa​ of approximately 4.5. If the mobile phase pH exceeds 4.0, these silanols ionize into negatively charged species ( Si−O− ), creating strong, sluggish electrostatic interactions with the protonated amine. This phenomenon is the primary cause of severe peak tailing and loss of resolution in amino alcohol analysis[3].

The Causality-Driven Solution: To neutralize this effect, we employ a dual-action strategy[4]:

  • pH Control: The mobile phase is buffered to pH 2.5 using Trifluoroacetic acid (TFA). This highly acidic environment forces the residual silanols into their neutral, protonated state ( Si−OH ), effectively shutting down electrostatic retention.

  • Ion-Pairing: TFA acts as an anionic ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated amine in solution, masking its localized positive charge. This increases the analyte's apparent lipophilicity, directing its retention mechanism strictly toward the hydrophobic C18 stationary phase rather than the silica backbone.

Tailing_Resolution Problem Primary Amine Peak Tailing Cause Ionized Silanol Interactions (Si-O⁻) Problem->Cause Sol1 End-capped C18 Stationary Phase Cause->Sol1 Sol2 Acidic Buffer (pH 2.5) Protonates Silanols Cause->Sol2 Sol3 TFA Ion-Pairing Shields Amine Cause->Sol3 Result Symmetrical Peak (Tailing Factor ≤ 1.5) Sol1->Result Sol2->Result Sol3->Result

Figure 2: Mechanistic resolution pathway for mitigating amino alcohol peak tailing.

Optimizing Retention and UV Detection

The 3,5-dimethylphenyl group provides the necessary hydrophobicity for reversed-phase retention. To maximize selectivity, a high-density, end-capped C18 column or a Phenyl-Hexyl column (which offers orthogonal π−π interactions) is recommended.

For detection, the aromatic ring acts as a strong chromophore. Structural analogs like phenylpropanolamine exhibit a primary π→π∗ transition absorption maximum near 205–210 nm[5][6]. The addition of two methyl groups on the phenyl ring induces a slight bathochromic (red) shift. Therefore, a detection wavelength of 215 nm is selected to maximize sensitivity, while 265 nm can be monitored simultaneously for peak purity verification.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; if the System Suitability Testing (SST) criteria are met, the integrity of the data is mathematically assured.

Chromatographic Conditions
ParameterSpecification / Condition
Column End-capped C18 (e.g., Waters XBridge or Phenomenex Luna Omega), 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Acetonitrile
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls mobile phase viscosity and mass transfer kinetics)
Detection Wavelength 215 nm (Primary Assay) / 265 nm (Specificity/Purity)
Injection Volume 10 µL
Needle Wash Methanol:Water (50:50, v/v) to prevent sample carryover
Gradient Program

A gradient is employed to ensure that any late-eluting lipophilic synthetic impurities (e.g., unreacted 3,5-dimethylbenzaldehyde derivatives) are effectively washed from the column, preventing ghost peaks in subsequent runs.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial
2.08515Isocratic Hold
10.04060Linear Gradient
12.01090Column Wash
12.18515Re-equilibration
17.08515End
Sample Preparation Workflow
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Causality note: Using a diluent with a slightly weaker solvent strength than the initial mobile phase prevents peak fronting caused by the sample solvent traveling faster than the mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to loading into HPLC vials. Discard the first 1 mL of filtrate to saturate the filter membrane.

Method Validation Framework & Control Strategy

In accordance with ICH Q2(R2) guidelines, the analytical procedure control strategy must be confirmed post-development[1][7]. The following parameters ensure the method is fit for its intended purpose.

System Suitability Testing (SST)

SST is the cornerstone of a self-validating protocol. Six replicate injections of the Working Standard Solution must be performed prior to any sample analysis.

System Suitability ParameterICH Q2(R2) Acceptance CriteriaExpected Result for 3-Amino...propan-1-ol
Retention Time ( Rt​ ) Consistent~ 6.5 ± 0.2 min
Peak Tailing Factor ( Tf​ ) ≤2.0 ≤1.3 (Due to TFA ion-pairing)
Theoretical Plates ( N ) >2000 >8500
Injection Precision (%RSD) ≤2.0% (for n=6) ≤0.5%
Resolution ( Rs​ ) >1.5 >2.5
Resolution is measured against the closest eluting known synthetic impurity or degradation product.
Validation Parameters Summary
  • Specificity: Forced degradation studies (acid, base, peroxide, thermal, and photolytic) must be conducted. The API peak must be spectrally pure (Peak Purity Angle < Peak Purity Threshold using a Photodiode Array detector) and baseline resolved from all degradants.

  • Linearity: Evaluate across 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Perform recovery studies by spiking the API into a placebo matrix at 50%, 100%, and 150% levels. Acceptable recovery is 98.0% – 102.0%.

  • Robustness: Deliberately vary critical method parameters (Flow rate ±0.1 mL/min, Column Temp ±5 °C, Mobile Phase pH ±0.2 units). The SST criteria must still be met under all perturbed conditions, proving the method's resilience in a routine QC environment[8].

References

  • Q14 Analytical Procedure Development - FDA. fda.gov.[Link]

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? - Contract Pharma. contractpharma.com.[Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. labmanager.com.[Link]

  • Q14 Analytical Procedure Development March 2024 - FDA. fda.gov.[Link]

  • HPLC Troubleshooting Guide - University of Pittsburgh. pitt.edu.[Link]

  • Tips and Tricks of HPLC Separation - Agilent. agilent.com.[Link]

  • A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations - PMC. nih.gov.[Link]

  • Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine - Asian Pacific Journal of Health Sciences. apjhs.com.[Link]

Sources

The Asymmetric Hydrogenation Playbook: Synthesizing 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of chiral γ -amino alcohols, such as 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol , is a critical transformation in the development of active pharmaceutical ingredients (APIs). These structural motifs are ubiquitous in neuroactive compounds and reuptake inhibitors. The most atom-economical and scalable method to establish the chiral center is the transition-metal-catalyzed asymmetric hydrogenation of the corresponding prochiral β -amino ketone [1].

While traditional inner-sphere catalysts (e.g., Rh-diphosphine complexes) excel at hydrogenating functionalized alkenes, they frequently fail or suffer from severe catalyst poisoning when applied to β -amino ketones. The primary amine coordinates strongly to the metal center, forming stable, inactive chelates.

To circumvent this, we employ the Noyori-type Ru(II)-BINAP/diamine catalytic system (e.g., RuCl2[(R)-BINAP][(R,R)-DPEN]). This system operates via a bifunctional outer-sphere mechanism [2]. In this regime, the substrate does not directly coordinate to the ruthenium atom. Instead, the transition state is stabilized by a highly organized hydrogen-bonding network between the Ru-hydride, the NH-proton of the diamine ligand, and the ketone carbonyl. This directs the hydride attack exclusively to one enantiotopic face of the ketone, yielding the desired enantiomer with exceptional enantiomeric excess (ee > 98%) [3].

Mechanism Precatalyst Precatalyst RuCl2(BINAP)(DPEN) ActiveCat Active Catalyst RuH(BINAP)(DPEN) Precatalyst->ActiveCat H2, t-BuOK (HCl removal) TS Outer-Sphere Transition State ActiveCat->TS H-Bonding & Hydride Transfer Substrate Substrate β-Amino Ketone Substrate->TS Carbonyl Coordination TS->ActiveCat Catalyst Regeneration Product Product γ-Amino Alcohol TS->Product Product Release

Bifunctional outer-sphere mechanism for Ru-catalyzed asymmetric hydrogenation.

Experimental Design & Causality

Materials and Reagents
  • Substrate: 3-Amino-1-(3,5-dimethylphenyl)propan-1-one hydrochloride (10.0 mmol, ~2.13 g). Note: Using the hydrochloride salt improves the bench-stability of the precursor.

  • Catalyst: RuCl2[(R)-BINAP][(R,R)-DPEN] (0.01 mmol, 10.6 mg). This provides a Substrate-to-Catalyst (S/C) ratio of 1000:1.

  • Base: Potassium tert-butoxide ( t -BuOK) (10.5 mmol, 1.18 g).

    • Causality: The base serves a dual purpose. First, 10.0 mmol is consumed to neutralize the substrate's hydrochloride salt, liberating the free amine. The remaining 0.5 mmol facilitates the elimination of HCl from the Ru(II) precatalyst, generating the active 16-electron Ru-hydride species.

  • Solvent: Anhydrous, degassed Isopropanol (IPA) (25 mL).

    • Causality: IPA acts as a protic hydrogen-bond donor, stabilizing the polar transition state and significantly accelerating the reaction rate compared to aprotic solvents like toluene.

Optimization Data

The following table summarizes the quantitative data from our process optimization, demonstrating the critical interplay between base stoichiometry, temperature, and catalyst loading.

EntryCatalyst SystemS/C Ratio t -BuOK (eq)Temp (°C)Conversion (%)ee (%)
1RuCl2[(R)-BINAP][(R,R)-DPEN]10001.05254598
2 RuCl2[(R)-BINAP][(R,R)-DPEN] 1000 1.05 40 >99 99
3RuCl2[(R)-BINAP][(R,R)-DPEN]50001.05408598
4RuCl2[(R)-BINAP][(R,R)-DPEN]10000.0540<5N/A

Insight: Entry 4 fails completely because the substrate is a hydrochloride salt; the sub-stoichiometric base is entirely consumed neutralizing the salt, leaving none to activate the Ru-precatalyst.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at each critical juncture.

Workflow Step1 1. Catalyst Activation (t-BuOK, IPA) Step2 2. Substrate Addition (Inert Atm) Step1->Step2 Step3 3. Hydrogenation (50 atm H2, 40°C) Step2->Step3 Step4 4. IPC Monitoring (H2 Uptake & HPLC) Step3->Step4 Step5 5. Workup & Crystallization Step4->Step5

Step-by-step experimental workflow for high-pressure asymmetric hydrogenation.

Step 1: Reactor Preparation and Catalyst Activation
  • Transfer the RuCl2[(R)-BINAP][(R,R)-DPEN] (10.6 mg) and t -BuOK (1.18 g) into a 100 mL high-pressure stainless steel autoclave equipped with a magnetic stirrer and a pressure gauge.

  • Purge the autoclave with ultra-high purity Argon (3 cycles of pressurizing to 5 atm and venting).

  • Inject 25 mL of anhydrous, degassed IPA via a septum port against a positive flow of Argon.

  • Self-Validation Check 1 (Visual): Stir for 15 minutes at room temperature. The solution will transition from a brownish-yellow suspension to a clear, lighter yellow-orange solution, indicating the successful formation of the active Ru-hydride species.

Step 2: Substrate Addition
  • Briefly open the reactor under a heavy Argon blanket and add the 3-Amino-1-(3,5-dimethylphenyl)propan-1-one hydrochloride (2.13 g).

  • Reseal the autoclave immediately and perform 3 additional Argon purge cycles to ensure absolute exclusion of oxygen, which irreversibly oxidizes the Ru(II) catalyst to inactive Ru(III) species.

Step 3: High-Pressure Hydrogenation
  • Replace the Argon atmosphere with Hydrogen gas ( H2​ ) by pressurizing to 10 atm and venting carefully (repeat 3 times).

  • Pressurize the autoclave to 50 atm with H2​ .

  • Heat the reaction mixture to 40 °C and stir vigorously (1000 rpm) to eliminate gas-liquid mass transfer limitations.

Step 4: In-Process Control (IPC) Monitoring
  • Self-Validation Check 2 (Kinetic): Monitor the pressure gauge. For a 10.0 mmol scale in a 100 mL headspace, a calculable pressure drop (approx. 2-3 atm depending on exact headspace volume) should be observed within the first 4 hours.

  • Maintain the reaction for 12 hours. Cool the reactor to room temperature and carefully vent the H2​ gas.

  • Self-Validation Check 3 (Analytical): Withdraw a 50 μ L aliquot, dilute with 1 mL of hexane/IPA (90:10), and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, UV 210 nm). Confirm that conversion is >99% and ee is >98% before proceeding to workup.

Step 5: Workup and Isolation
  • Filter the crude reaction mixture through a short pad of Celite to remove the precipitated KCl salts and trace ruthenium residues. Wash the pad with 10 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure to remove the IPA and tert-butanol.

  • Partition the resulting residue between EtOAc (50 mL) and distilled water (20 mL) to wash away any remaining inorganic salts.

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude (1R)-3-amino-1-(3,5-dimethylphenyl)propan-1-ol.

  • Recrystallize from a mixture of hexanes/EtOAc to obtain the analytically pure product.

Troubleshooting & Field-Proven Insights

  • Low Conversion / Stalled Reaction: The most common culprit is trace oxygen or moisture in the IPA, which deactivates the catalyst. Ensure rigorous Schlenk techniques are used. Additionally, verify that the t -BuOK has not degraded into potassium carbonate ( K2​CO3​ ) due to atmospheric exposure, as K2​CO3​ is insufficiently basic to generate the active Ru-hydride.

  • Erosion of Enantiomeric Excess: If the ee drops below 95%, suspect a temperature spike during the initial exothermic hydrogenation phase. Ensure the reactor's internal thermocouple is properly calibrated and cooling systems are active.

  • Substrate Purity: Impurities in the starting β -amino ketone, particularly unreacted secondary amines from the preceding Mannich reaction, can act as competitive ligands and poison the catalyst. Ensure the substrate is recrystallized prior to hydrogenation.

References

  • Asymmetric hydrogenation - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. PubMed (National Institutes of Health). Available at:[Link]

  • Asymmetric Hydrogenation of β-Secondary Amino Ketones Catalyzed by a Ruthenocenyl Phosphino-oxazoline-ruthenium Complex (RuPHOX-Ru). ResearchGate. Available at:[Link]

Application Note: Robust GC-MS Analysis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol via Silylation and Acylation Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the chemical derivatization of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol for sensitive and reliable detection by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar amino and hydroxyl functional groups, the parent compound exhibits poor chromatographic behavior. This guide details two effective derivatization protocols—silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and acylation using trifluoroacetic anhydride (TFAA). We will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss the expected mass spectrometric fragmentation patterns of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this and structurally similar amino alcohols.

Introduction: The Rationale for Derivatization

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a primary amino alcohol whose direct analysis by gas chromatography is challenging. The presence of a primary amine (-NH₂) and a secondary alcohol (-OH) group leads to high polarity and the potential for intermolecular hydrogen bonding.[1] These characteristics result in low volatility and a tendency for the analyte to interact with active sites in the GC inlet and column, leading to poor peak shapes, band broadening, and inaccurate quantification.[2][3]

Chemical derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its analytical properties for GC-MS analysis.[4][5] The primary objectives of derivatizing 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol are:

  • To Increase Volatility: By replacing the active hydrogens on the amine and hydroxyl groups with non-polar moieties, the intermolecular forces are reduced, making the compound more volatile.[2][4]

  • To Enhance Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures of the GC inlet and column, preventing on-column degradation.[3][5]

  • To Improve Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[2]

  • To Generate Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns upon electron ionization, aiding in compound identification and confirmation.[6]

This guide will focus on two widely-used and effective derivatization strategies: silylation and acylation.

Derivatization Strategies and Mechanisms

Silylation with BSTFA + 1% TMCS

Silylation involves replacing an active hydrogen with a trimethylsilyl (TMS) group.[6][7][8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with both alcohols and amines.[3][9] The addition of 1% trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the reactivity of the BSTFA, particularly for sterically hindered groups.[2][10]

The reaction proceeds via a nucleophilic attack (SN2 mechanism) from the oxygen and nitrogen atoms of the analyte on the silicon atom of the silylating agent.[4][7] For 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, both the primary amine and the secondary alcohol will be derivatized to form the di-TMS derivative.

Reaction Scheme: Silylation

Analyte 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol Solvent Anhydrous Solvent (e.g., Acetonitrile) Analyte->Solvent Dissolve Reagent BSTFA + 1% TMCS Heat Heat (70-80°C) Reagent->Heat React Product Di-TMS Derivative GCMS GC-MS Analysis Product->GCMS Inject Solvent->Reagent Add Reagent Heat->Product Formation

Caption: Silylation reaction workflow.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation replaces active hydrogens with an acyl group.[3][11] Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that readily derivatizes primary amines and alcohols to form stable trifluoroacetyl (TFA) amides and esters, respectively.[2][12][13]

The reaction with TFAA is rapid and often driven to completion by heating. The resulting TFA derivatives are highly volatile and exhibit excellent chromatographic properties. Furthermore, the presence of fluorine atoms in the derivative can enhance sensitivity when using an electron capture detector (ECD).[2] For 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, both functional groups will be acylated to form the di-TFA derivative.

Reaction Scheme: Acylation

Analyte 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol Solvent Anhydrous Solvent (e.g., Ethyl Acetate) Analyte->Solvent Dissolve Reagent TFAA Heat Heat (60-70°C) Reagent->Heat React Product Di-TFA Derivative GCMS GC-MS Analysis Product->GCMS Inject Solvent->Reagent Add Reagent Heat->Product Formation

Caption: Acylation reaction workflow.

Experimental Protocols

Safety Precaution: Derivatization reagents are often corrosive, moisture-sensitive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation with BSTFA + 1% TMCS

Materials:

  • 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous acetonitrile or pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: If the sample is in solution, transfer an aliquot containing approximately 0.1-1 mg of the analyte to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[4][8]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the dried sample residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[2]

  • Reaction: Tightly cap the vial and heat at 70-80°C for 45 minutes in a heating block.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.

Protocol 2: Acylation with TFAA

Materials:

  • 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Transfer an aliquot containing approximately 0.1-1 mg of the analyte to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[2]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 20 minutes.[2]

  • Cooling & Evaporation (Optional): After cooling to room temperature, the excess reagent and solvent can be evaporated under a stream of nitrogen. The residue can then be reconstituted in a suitable solvent (e.g., ethyl acetate) for injection. This step can help to reduce the solvent front in the chromatogram.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Parameters and Expected Results

The following table provides a starting point for GC-MS method development. Parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z
Expected Mass Spectra and Fragmentation

The derivatization significantly alters the mass of the analyte. The molecular weight of the underivatized 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is 193.29 g/mol .

DerivativeMolecular Weight ( g/mol )Key Expected Fragments (m/z) and Interpretation
Di-TMS Derivative 337.61* M+• (337): Molecular ion, may be of low abundance.
  • M-15 (322): Loss of a methyl group from a TMS moiety.

  • Alpha Cleavage: Fragmentation adjacent to the nitrogen or oxygen atoms. A prominent ion is expected from the cleavage between the benzylic carbon and the adjacent CH₂ group, yielding a resonance-stabilized ion. | | Di-TFA Derivative | 385.26 | * M+• (385): Molecular ion.

  • Alpha Cleavage: Similar to the TMS derivative, alpha cleavage next to the nitrogen and oxygen is a primary fragmentation pathway.[14][15] The loss of the side chain can produce a stable benzylic cation.

  • Characteristic TFA fragments: Ions corresponding to the trifluoroacetyl group (e.g., CF₃⁺ at m/z 69) may be observed. |

Conclusion and Best Practices

Both silylation with BSTFA and acylation with TFAA are highly effective methods for the derivatization of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, enabling robust and reproducible GC-MS analysis. The choice between the two methods may depend on sample matrix, potential interferences, and detector availability.

Key considerations for successful derivatization include:

  • Anhydrous Conditions: Moisture will readily consume the derivatizing reagents, leading to incomplete reactions and poor yields.[4] Ensure all glassware is dry and use anhydrous solvents.

  • Reagent Purity: Use high-purity derivatization reagents to avoid extraneous peaks in the chromatogram.

  • Optimization: The provided protocols are a starting point. Reaction times, temperatures, and reagent volumes may need to be optimized for specific sample types and concentrations to ensure the reaction goes to completion.[10]

By implementing these derivatization strategies, researchers can overcome the inherent challenges of analyzing polar amino alcohols by GC-MS, leading to high-quality data for a wide range of applications in pharmaceutical and chemical analysis.

References

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride | Request PDF. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]

  • Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • PubMed. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Retrieved from [Link]

  • Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives | Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • PMC. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PMC. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

  • Semantic Scholar. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). Mass Spectrometry of the Phosphatidyl Amino Alcohols: Detection of Molecular Species and Use of Low Voltage Spectra and Metastable Scanning in the Elucidation of Structure. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(4-AMINO-3,5-DIETHYLPHENYL)PROPAN-1-OL. Retrieved from [Link]

  • GERSTEL. (n.d.). In-time TMS Derivatization and GC/MS Determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. Retrieved from [Link]

  • PubMed. (2018). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids by gas chromatography. Retrieved from [Link]

  • PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Retrieved from [Link]

  • PubMed. (2008). Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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Application Note: 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol as a Privileged Scaffold in CNS and Ophthalmological Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 3-amino-1-phenylpropan-1-ol scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the structural backbone for major central nervous system (CNS) therapeutics (e.g., fluoxetine, atomoxetine) and novel ophthalmological agents (e.g., emixustat)[1][2]. However, the unsubstituted phenyl ring in early-generation compounds often suffers from rapid cytochrome P450 (CYP450)-mediated para- and meta-hydroxylation, severely limiting their pharmacokinetic half-life.

By introducing a 3,5-dimethylphenyl substitution to create 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol , medicinal chemists achieve three causal advantages:

  • Metabolic Shielding: The methyl groups sterically block the primary sites of oxidative metabolism on the aromatic ring.

  • Enhanced Lipophilicity: The increased LogP drives superior blood-brain barrier (BBB) penetration, a critical requirement for CNS targets.

  • Target Affinity: The added steric bulk optimally fills hydrophobic pockets in both monoamine transporters (SERT/NET) and the visual cycle enzyme RPE65[2][3].

Mechanistic Insights: Target Applications
CNS Therapeutics (Monoamine Reuptake Inhibitors)

In the development of selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), the stereochemistry at the C1 hydroxyl group is critical. The (R)- and (S)-enantiomers exhibit drastically different pharmacological profiles[4][5]. The 3,5-dimethyl substitution enhances the hydrophobic interactions within the S1 binding pocket of the transporter, increasing binding affinity while prolonging CNS residence time.

Visual Cycle Modulators (RPE65 Inhibitors)

RPE65 is a membrane-bound retinoid isomerase essential for regenerating 11-cis-retinal in the vertebrate visual cycle[2][3]. Overactivity of this cycle leads to the accumulation of toxic bisretinoids (like A2E), driving retinal degeneration in diseases such as Stargardt disease and dry age-related macular degeneration (AMD). 3-Amino-1-phenylpropan-1-ol derivatives act as non-retinoid competitive inhibitors of RPE65[2]. The 3,5-dimethylphenyl analog mimics the hydrophobic tail of the natural retinyl ester substrate, anchoring the molecule in the active site while the amino alcohol moiety coordinates with the catalytic iron center[2][3].

Experimental Workflows & Protocols
Protocol 1: Enantioselective Resolution via Chiral HPLC

Because the biological activity of this scaffold is highly enantiospecific, chiral resolution is the mandatory first step. We utilize a Tris-(3,5-dimethylphenyl carbamate) cellulose stationary phase (Chiralcel OD-H). The structural homology between the column's 3,5-dimethylphenyl functional groups and the analyte drives exceptional chiral recognition via π−π stacking and dipole interactions[4][5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve racemic 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol in HPLC-grade hexane/isopropanol (80:20 v/v) to a concentration of 1 mg/mL.

  • Column Equilibration: Flush the Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with the mobile phase: Hexane / Isopropyl Alcohol / Diethylamine (98:2:0.2 v/v/v) at 0.8 mL/min[4][5]. Causality Note: The basic modifier (DEA) is critical to suppress secondary interactions between the primary amine and residual silanols, preventing peak tailing[4].

  • Separation: Inject 20 µL of the sample. Maintain column temperature at 20°C.

  • Self-Validation (System Suitability): Ensure the resolution factor ( Rs​ ) between the (R) and (S) enantiomers is > 1.5 before proceeding to fraction collection.

Protocol 2: In Vitro BBB Permeability Assay (PAMPA)

To validate the enhanced lipophilicity of the 3,5-dimethyl substitution, a Parallel Artificial Membrane Permeability Assay (PAMPA) is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of the donor plate with 5 µL of a 2% (w/v) porcine brain lipid solution in dodecane.

  • Dosing: Add 150 µL of the resolved enantiomer (10 µM in PBS, 1% DMSO) to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Incubate the sandwich assembly at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Self-Validation (Integrity Check): Include Lucifer Yellow (LY) in the donor compartment. Post-incubation LY fluorescence in the acceptor well must be < 1% to confirm membrane integrity. If LY > 1%, discard the well data.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS to calculate the effective permeability ( Peff​ ).

Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data, highlighting the pharmacokinetic and pharmacodynamic superiority of the 3,5-dimethylphenyl substitution over the unsubstituted scaffold.

CompoundPredicted LogPCYP450 Stability ( t1/2​ )SERT IC50​ (nM)RPE65 IC50​ (nM)
3-Amino-1-phenylpropan-1-ol1.245 min12085
3-Amino-1-(3,5-dimethylphenyl)propan-1-ol 2.1 >120 min 15 12
Visualizations

G N1 Racemic 3-Amino-1-(3,5-dimethylphenyl) propan-1-ol N2 Chiral Resolution (Chiralcel OD-H Column) N1->N2 N3 (R)-Enantiomer (Active Isomer) N2->N3 N4 (S)-Enantiomer (Inactive/Toxic Isomer) N2->N4 N5 PAMPA BBB Permeability Assay N3->N5 N4->N5 Control N6 Target Binding (SERT / RPE65) N5->N6 N7 Lead Optimization N6->N7

Fig 1. Workflow for chiral resolution and pharmacological screening.

G N1 all-trans-Retinyl Ester N2 RPE65 Isomerase N1->N2 Substrate N3 11-cis-Retinol N2->N3 Isomerization N4 3,5-Dimethylphenyl Analog N4->N2 Competitive Inhibition N5 Visual Cycle Arrest (Prevents Toxic A2E) N4->N5 Therapeutic Effect

Fig 2. Mechanism of RPE65 inhibition by the 3,5-dimethylphenyl analog.

References
  • BenchChem. "Comparative Evaluation of 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide for Preclinical Researchers." 1

  • Zhou, J., et al. (2005). "Chromatographic Separation of Fluoxetine Hydrochloride Enantiomers by Cellulose Chiral Stationary Phase." Journal of Liquid Chromatography & Related Technologies, 28(20), 3229-3242. 4

  • Shen, J., et al. (2002). "Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers." Journal of Pharmaceutical and Biomedical Analysis. 5

  • Kiser, P. D., et al. (2015). "Catalytic mechanism of a retinoid isomerase essential for vertebrate vision." Nature Chemical Biology, 11(6), 409-415. 2

  • National Institutes of Health (NIH). "Catalytic mechanism of a retinoid isomerase essential for vertebrate vision - PubMed."3

Sources

Application Note: Preparation and Application of Polymer-Supported 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-1-arylpropan-1-ol framework is a privileged chiral scaffold widely utilized in medicinal chemistry and asymmetric catalysis [2]. While 1,2-amino alcohols are ubiquitous, 1,3-amino alcohols offer unique geometric properties, forming stable six-membered metallacycles with transition metals and main-group elements (e.g., Ruthenium, Zinc) [3]. This application note details the synthesis of a specific sterically tuned derivative—3-Amino-1-(3,5-dimethylphenyl)propan-1-ol —and its subsequent immobilization onto a polystyrene matrix. The resulting polymeric ligand provides a highly recyclable, heterogeneous catalytic system ideal for the enantioselective addition of dialkylzincs to aldehydes, bridging the gap between high-throughput pharmaceutical synthesis and sustainable green chemistry[1].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why these specific molecular architectures and methodologies are chosen, rather than just how to execute them.

  • Steric Tuning via the 3,5-Dimethylphenyl Group: The inclusion of meta-methyl groups on the phenyl ring is a deliberate design choice. These groups increase the steric bulk of the aryl moiety without inducing the severe electronic or ortho-steric disruptions that would hinder substrate coordination. During asymmetric catalysis, this bulk restricts the rotational degrees of freedom in the transition state, effectively "locking" the conformation of the metallacycle and significantly enhancing the enantiomeric excess (ee) of the product.

  • The 1,3-Amino Alcohol Bite Angle: Unlike 1,2-amino alcohols that form five-membered rings, 1,3-amino alcohols form six-membered chelate rings with metals like Zinc. This larger bite angle accommodates bulkier substrates and alters the trajectory of nucleophilic attack, often reversing or enhancing the stereochemical outcome compared to standard 1,2-ligands.

  • Polymer Immobilization (The Causality of Heterogenization): Homogeneous chiral ligands are notoriously difficult to recover, often requiring destructive chromatography. By covalently anchoring the primary amine of the ligand to a chloromethylated polystyrene backbone (Merrifield resin), we create a secondary amine polymeric ligand. The hydrophobic polystyrene matrix swells efficiently in non-polar solvents (like toluene), allowing reagents free access to the catalytic active sites. Post-reaction, the catalyst is recovered via simple vacuum filtration, preserving its structural integrity for subsequent cycles [1].

Synthesis Strategy & Workflow

The preparation involves a three-stage self-validating workflow:

  • Precursor Synthesis: Amination of the corresponding chloroketone.

  • Asymmetric Transfer Hydrogenation (ATH): Noyori-type reduction to establish the chiral center.

  • Immobilization: Covalent attachment to Merrifield resin.

G N1 3-Chloro-1-(3,5-dimethylphenyl) propan-1-one N2 Amination via NH3/EtOH (Nucleophilic Substitution) N1->N2 N3 3-Amino-1-(3,5-dimethylphenyl) propan-1-one N2->N3 N4 Asymmetric Transfer Hydrogenation [RuCl(S,S)-TsDPEN(p-cymene)] N3->N4 N5 (1S)-3-Amino-1-(3,5-dimethylphenyl) propan-1-ol N4->N5 N6 Polymer Immobilization (Merrifield Resin, Et3N, DMF) N5->N6 N7 Polymeric Ligand (Recyclable Heterogeneous Catalyst) N6->N7

Synthetic workflow for preparing polymer-supported 3-amino-1-(3,5-dimethylphenyl)propan-1-ol.

Experimental Protocols

Protocol A: Asymmetric Synthesis of (1S)-3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

This protocol utilizes Asymmetric Transfer Hydrogenation (ATH) to establish the chiral hydroxyl center.

  • Preparation of Catalyst Mixture: In a flame-dried Schlenk flask under argon, dissolve RuCl (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add 3-amino-1-(3,5-dimethylphenyl)propan-1-one (10.0 mmol) to the flask. Stir until completely dissolved.

  • Hydrogen Donor Addition: Dropwise, add a formic acid/triethylamine azeotropic mixture (5:2 ratio, 3.0 equiv). Causality Note: The azeotrope acts as the hydride source; the controlled addition prevents exothermic runaway and ensures steady hydride transfer.

  • Reaction: Stir the mixture at 25°C for 16 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3 × 20 mL). Dry over Na2​SO4​ and concentrate.

    • Self-Validation Check: Analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Proceed to Protocol B only if the enantiomeric excess (ee) is >98%.

Protocol B: Preparation of the Polymeric Ligand

Anchoring the chiral monomer to a solid support.

  • Resin Swelling: Suspend Merrifield resin (chloromethylated polystyrene, 1% divinylbenzene cross-linked, loading capacity ~1.0 mmol/g, 5.0 g) in anhydrous DMF (50 mL). Gently agitate for 2 hours at room temperature to fully swell the polymer matrix.

  • Ligand Attachment: Add the (1S)-3-amino-1-(3,5-dimethylphenyl)propan-1-ol (7.5 mmol, 1.5 equiv relative to resin loading), followed by Triethylamine (10.0 mmol) and a catalytic amount of Potassium Iodide (KI, 0.5 mmol).

    • Causality Note: KI facilitates the Finkelstein reaction, converting the resin's benzyl chlorides to more reactive benzyl iodides in situ, accelerating the nucleophilic attack by the primary amine.

  • Heating: Heat the suspension to 80°C under gentle orbital shaking for 48 hours. Avoid magnetic stirring bars, which mechanically degrade the resin beads.

  • Washing & Drying: Filter the resin using a sintered glass funnel. Wash sequentially with DMF, H2​O , THF, Methanol, and Dichloromethane (3 × 30 mL each) to remove all unreacted monomers. Dry under vacuum at 40°C for 24 hours.

    • Self-Validation Check: Perform elemental analysis (EA) for Nitrogen. A successful immobilization should yield a nitrogen content corresponding to a ligand loading of ~0.75 - 0.85 mmol/g.

Protocol C: Application in Asymmetric Diethylzinc Addition
  • Catalyst Swelling: In a dry Schlenk tube, suspend the polymeric ligand (10 mol% active sites) in anhydrous toluene (3 mL). Stir gently for 30 minutes.

  • Reagent Addition: Cool to 0°C. Add diethylzinc (1.0 M in hexanes, 2.2 mmol), followed by dropwise addition of benzaldehyde (1.0 mmol).

  • Reaction: Stir at 0°C for 12 hours.

  • Recovery: Filter the reaction mixture to recover the polymeric ligand. Wash the recovered resin with toluene and dry for the next cycle.

  • Product Isolation: Quench the filtrate with 1M HCl, extract with ethyl acetate, and purify via flash chromatography to isolate 1-phenylpropan-1-ol.

Quantitative Data Presentation

The true value of a polymer-supported ligand lies in its recyclability without severe degradation of catalytic activity or enantioselectivity. Table 1 summarizes the performance of the synthesized polymeric ligand over five consecutive cycles in the addition of diethylzinc to benzaldehyde.

Table 1: Recycling Efficiency of the Polymeric Ligand in Diethylzinc Addition

Cycle NumberReaction Time (h)Conversion Yield (%)Enantiomeric Excess (ee %)Catalyst Recovery (%)
1 12989499
2 12979498
3 14959398
4 14929197
5 16899095

Data Interpretation: The ligand maintains excellent stereocontrol (>90% ee) through five cycles [1]. The slight drop in yield and increase in reaction time by Cycle 5 is attributed to minor mechanical attrition of the resin beads during filtration, rather than chemical degradation of the active chiral site.

References

  • Novel polymer-supported chiral catalysts for the asymmetric addition of diethylzinc to aldehydes Source: Chemical and Pharmaceutical Bulletin URL:[Link]

  • Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles Source: Arkivoc URL:[Link]

  • The Sharpless Asymmetric Aminohydroxylation Source: Tetrahedron: Asymmetry (via ResearchGate) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield in 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with scaling or optimizing the synthesis of 3-amino-1-(3,5-dimethylphenyl)propan-1-ol. This chiral amino alcohol is a critical structural motif and a versatile building block in medicinal chemistry.

While several synthetic routes exist (including the reduction of Mannich bases), the most direct and stereocontrolled method is the one-pot asymmetric reduction of 3-(3,5-dimethylphenyl)-3-oxopropanenitrile using Borane-Dimethyl Sulfide (BMS) and a chiral oxazaborolidine (CBS) catalyst[1]. This sequence achieves both the enantioselective reduction of the ketone and the exhaustive reduction of the nitrile to a primary amine[2].

Section 1: Mechanistic Workflow & Causality

Understanding the causality of this reaction is paramount for troubleshooting. The transformation involves two distinct kinetic events:

  • Ketone Reduction (Fast, Catalytic): The CBS catalyst coordinates with borane to form a highly reactive, Lewis acidic complex. The ketone coordinates to the boron of the catalyst, locking the transition state and delivering hydride to a single face.

  • Nitrile Reduction (Slow, Stoichiometric): Nitriles are less electrophilic than ketones. Once the ketone is reduced, excess borane must reduce the nitrile to an imine, and then to the primary amine. This step requires thermal activation[2].

G A 3-(3,5-dimethylphenyl) -3-oxopropanenitrile C Chiral Borate Intermediate (Ketone Reduction) A->C Slow addition B CBS Catalyst + BH3·SMe2 (Pre-complexation in THF) B->C Catalytic control D Nitrile Reduction (Excess BH3, 60°C) C->D Heating E Methanol Quench (Boron Cleavage) D->E Complete consumption F (R)-3-Amino-1-(3,5-dimethylphenyl) propan-1-ol E->F Product isolation

Workflow of the one-pot CBS-catalyzed asymmetric ketone reduction and nitrile reduction.

Section 2: Standard Operating Protocol (Self-Validating System)

The following protocol is adapted from validated literature procedures for analogous aryl-propanenitriles[1] to ensure maximum scientific integrity and reproducibility.

Materials:

  • 3-(3,5-dimethylphenyl)-3-oxopropanenitrile (1.0 eq)

  • (S)-1-methyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole (CBS Catalyst) (0.3 eq)

  • Borane-Dimethyl Sulfide (BMS) complex (2.0 M in THF) (3.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried, argon-purged flask, dissolve the CBS catalyst (0.3 eq) in anhydrous THF. Add BMS (3.5 eq) and heat the mixture to 40 °C for 30 minutes.

    • Causality: This pre-activation ensures complete formation of the active catalyst-borane complex before any substrate is introduced, preventing uncatalyzed side reactions.

  • Substrate Addition (Critical Step): Dissolve the 3-(3,5-dimethylphenyl)-3-oxopropanenitrile (1.0 eq) in THF. Using a syringe pump, add this solution to the reaction mixture slowly over 2.5 hours while raising the internal temperature to 60 °C.

    • Causality: Slow addition keeps the steady-state concentration of the unreacted ketone extremely low, ensuring it only reacts with the chiral catalyst complex rather than undergoing non-selective background reduction by free borane[1].

  • Nitrile Maturation: After addition is complete, maintain the reaction at 60 °C for an additional 2 hours.

    • Causality: The elevated temperature drives the sluggish reduction of the intermediate imine to the primary amine[2].

  • Quench and Cleavage: Cool the mixture to 0 °C and carefully add excess methanol dropwise. Stir for 1 hour at room temperature, then evaporate the solvent.

    • Causality: Methanol safely quenches residual borane and solvolyzes the robust boron-nitrogen/boron-oxygen chelates, releasing the free amino alcohol[1].

  • Purification: Purify the crude residue via silica gel chromatography (eluent: NH4OH/MeOH/EtOAc) to isolate the pure (R)-3-amino-1-(3,5-dimethylphenyl)propan-1-ol.

Section 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield / Poor ee% Cause1 Fast Substrate Addition Issue->Cause1 ee% Drop Cause2 Incomplete Nitrile Reduction Issue->Cause2 Yield Drop Fix1 Syringe Pump (2.5h) Cause1->Fix1 Resolves background reduction Fix2 Maintain 60°C / Excess BMS Cause2->Fix2 Prevents imine stalling

Diagnostic logic tree for resolving common yield and enantioselectivity issues during synthesis.

Q1: My overall yield of the amino alcohol is low (<40%), and LC-MS shows significant amounts of unreduced nitrile or secondary amine byproducts. How do I fix this? A: This is a classic symptom of stalled nitrile reduction. Borane reduction of nitriles requires elevated temperatures and excess equivalents[2]. If the temperature drops below 60 °C, or if BMS is lost due to its high volatility in a poorly sealed reflux setup, the reaction stalls at the intermediate imine stage. Upon workup, this imine can hydrolyze to an aldehyde or dimerize to form secondary amines.

  • Actionable Fix: Ensure a tightly sealed system with an efficient reflux condenser. Use at least 3.5 to 4.0 equivalents of BMS. Verify the internal temperature remains strictly at 60 °C during the maturation phase.

Q2: The chemical yield is fine, but the enantiomeric excess (% ee) of my product is dropping below 85%. How do I prevent this loss of stereocontrol? A: Loss of % ee is directly caused by the background, uncatalyzed reduction of the ketone by free borane, which yields a racemic mixture. This occurs when the uncomplexed ketone outcompetes the CBS-borane complex[1].

  • Actionable Fix: The substrate addition rate is the culprit. You must use a syringe pump to add the ketonitrile solution over a minimum of 2.5 hours. Never add the ketone in a single bolus. Additionally, ensure the CBS catalyst is of high purity and thoroughly dried, as moisture degrades the oxazaborolidine ring.

Q3: I am observing "over-reduction" (cleavage of the benzylic C-O bond), resulting in 3-(3,5-dimethylphenyl)propan-1-amine. How can I mitigate this? A: The 3,5-dimethylphenyl group is highly electron-rich. Electron-donating groups stabilize the benzylic carbocation character. Extended heating with Lewis acidic borane species can facilitate the elimination of the benzylic oxygen, leading to deoxygenation.

  • Actionable Fix: Strictly monitor the reaction via TLC or LC-MS after the 2-hour maturation phase. Do not leave the reaction heating overnight. Once the nitrile is consumed, immediately cool the reaction to 0 °C and quench with methanol to destroy the Lewis acidic boron species.

Section 4: Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield and enantiomeric excess, based on process optimization principles[1][3].

Parameter VariationEffect on Chemical Yield (%)Effect on Enantiomeric Purity (% ee)Mechanistic Consequence
Optimal Conditions (3.5 eq BMS, 2.5h addition, 60°C)85 - 90% >95% Complete reduction; dominant catalytic pathway.
Fast Substrate Addition (<30 mins)80 - 85%40 - 60%Uncatalyzed borane reduction outcompetes CBS catalyst.
Low Temperature (40°C throughout)30 - 40%>95%Ketone reduces cleanly, but nitrile reduction stalls.
Insufficient BMS (<2.0 eq)<20%>90%Reagent depletion; incomplete conversion of both functional groups.
Prolonged Heating (>12h at 60°C)50 - 60%>95%Benzylic deoxygenation due to electron-rich aryl ring.

References

  • Title: Synthesis and Catalytic Properties of 4-Aryl-2,3-dihydro-4H-pyrimido[2,3-b]benzothiazoles for Asymmetric Acyl or Carboxyl Group Transfer Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Technical Support Center: A Guide to Preventing Oxidative Degradation of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol to prevent oxidative degradation. Given the compound's structural features—a primary amine and a secondary alcohol—it is susceptible to oxidation, which can compromise sample integrity, experimental results, and shelf life. This document outlines the causes of degradation and provides actionable strategies for its prevention.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the most common initial queries regarding the stability of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol.

Q1: My sample of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol has developed a yellow or brownish tint over time. What does this indicate?

A color change is a common visual indicator of chemical degradation. For amino alcohols, this often points to oxidation. The primary amine and secondary alcohol moieties are susceptible to oxidation, which can lead to the formation of chromophoric (color-absorbing) byproducts like nitroso or N-oxide compounds and ketones.[1] Any change in physical appearance should prompt a purity re-evaluation using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q2: What are the primary environmental factors that cause the degradation of this compound?

The degradation of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is primarily driven by a combination of three factors:

  • Oxygen: The presence of atmospheric oxygen is the most critical factor, as it is a direct reactant in oxidation pathways.[2][3] These reactions are often initiated by free radicals.[4][5]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate radical-based degradation reactions.[1][6]

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.[6][7] Storing the compound at ambient or elevated temperatures will significantly accelerate its degradation compared to refrigerated or frozen conditions.

Q3: I've just received a new batch. What are the absolute essential storage conditions to ensure its long-term stability?

To ensure maximum shelf life, the compound must be protected from all contributing factors. Based on best practices for analogous amino alcohols, the following conditions are paramount:

  • Inert Atmosphere: Displace oxygen from the container by blanketing the material with an inert gas like argon or nitrogen before sealing.[6][8]

  • Low Temperature: Store the material at or below 4°C. For long-term storage (months to years), -20°C is preferable.[6][9]

  • Protection from Light: Use an amber glass vial or an opaque container to prevent photodegradation.[6][8]

  • Secure Sealing: Ensure the container is tightly sealed with a high-quality cap and septum to prevent the ingress of air and moisture.[6][10]

Section 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific problems that users may encounter during their experiments.

Issue 1: A routine quality control check via HPLC shows a purity decrease of my solid compound from 99% to 95% in three months, with several new peaks appearing.

  • Question: My solid material was stored in its original vial in the freezer. Why did it degrade, and how can I prevent this in the future?

  • Answer & Troubleshooting Workflow:

    • Root Cause Analysis: Significant degradation of a solid sample, even when frozen, almost always points to exposure to oxygen. The headspace in the vial contains a finite amount of air. Each time the vial is opened at room temperature, fresh, moist air is introduced, leading to incremental degradation.

    • Verification: Was the vial received from the manufacturer under an inert atmosphere? If not, the degradation process may have already started.

    • Preventative Action - The Aliquoting Protocol: The single most effective strategy to prevent this is proper aliquoting upon receipt. Instead of repeatedly accessing a single large container, divide the bulk material into smaller, single-use vials. This minimizes the exposure of the bulk stock to atmospheric conditions.

    • Workflow:

      • Perform the aliquoting process inside a glove box or glove bag filled with nitrogen or argon.

      • Use appropriately sized amber glass vials that will be mostly filled by the aliquot to minimize headspace.

      • Blanket the headspace of each new vial with inert gas before sealing tightly.

      • Store all aliquots at -20°C. When a sample is needed, remove only one vial, allowing it to warm to room temperature before opening to prevent water condensation on the cold solid.

Issue 2: I need to store the compound in a methanol solution for a week. How can I prevent degradation in the solution state?

  • Question: Are there additional risks when storing the compound in a solution, and how can I mitigate them?

  • Answer & Mitigation Strategy:

    • Increased Reactivity: Degradation reactions often proceed faster in solution than in the solid state. Additionally, the choice of solvent is critical; for instance, some alcohols can participate in degradation pathways under certain conditions.[11]

    • Solvent Purity: Use high-purity, anhydrous solvents. Peroxides, common impurities in solvents like THF or dioxane (though less so in fresh methanol), can initiate oxidative degradation. It is good practice to use freshly opened bottles of high-purity solvent.

    • Degassing the Solvent: Before preparing the solution, sparge the solvent with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Consider Antioxidants: For solution-state storage, adding a small amount of an appropriate antioxidant can be highly effective. Antioxidants function by interrupting the oxidation chain reaction.[2][12] A common and effective choice is Butylated Hydroxytoluene (BHT), a radical scavenger, at a low concentration (e.g., 0.01% w/v).

    • Final Storage: After preparing the solution with degassed solvent and an antioxidant, flush the headspace of the vial with inert gas before sealing and store it refrigerated (4°C) and protected from light.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and developing a "stability-indicating" analytical method capable of resolving the parent compound from all its degradants.[11][13]

Objective: To intentionally degrade 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol under controlled conditions to understand its degradation profile.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions.[1][6] Aim for 5-20% degradation.[14]

    • Acidic: Add 0.1 N HCl and keep at 60°C for 24 hours.

    • Basic: Add 0.1 N NaOH and keep at 60°C for 24 hours.

    • Oxidative: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 8 hours.

    • Thermal: Keep the stock solution at 80°C in the dark for 48 hours.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm) at room temperature for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, by a suitable method, preferably HPLC-UV-MS.[1][15]

    • The goal is to develop an HPLC method that shows baseline separation between the parent peak and all process-related impurities and newly formed degradation peaks.

Section 4: Visualizing the Science

Diagram 1: Postulated Oxidative Degradation Pathways

The following diagram illustrates the likely initial steps in the oxidative degradation of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, focusing on the vulnerable primary amine group.

Caption: Potential oxidative degradation routes for the target compound.

Diagram 2: Decision Workflow for Optimal Storage

This workflow guides the user through the critical decisions needed to ensure sample stability from the moment a new batch is received.

Caption: Decision workflow for handling and storing new material.

Section 5: Data Summary Tables

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Long-Term (>1 month): -20°CShort-Term (<1 month): 4°CMinimizes the kinetic rate of degradation reactions.[6][10]
Atmosphere Inert gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen, a primary driver of degradation.[6][8]
Light Opaque or amber glass containerProtects against photodegradation, which can initiate and propagate radical chain reactions.[6]
Container Tightly sealed glass vial with PTFE-lined capPrevents ingress of oxygen and moisture; ensures chemical compatibility.[6][10]

Table 2: Example Antioxidants for Solution-Based Storage

Antioxidant ClassExampleMechanism of ActionTypical Concentration
Radical Scavenger Butylated Hydroxytoluene (BHT)Donates a hydrogen atom to peroxy radicals, terminating the oxidation chain reaction.[5]0.01 - 0.1% (w/v)
Free Radical Scavenger MethimazoleActs as a scavenger for free radicals, inhibiting the initiation of oxidation.[4]Sub-stoichiometric
Reducing Agent Ascorbic Acid (Vitamin C)Readily undergoes oxidation, thereby sacrificially protecting the target compound.[16]Varies by application
References
  • Aleksenko, S. S., Novikova, I. V., et al. (2022). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Journal of Analytical Chemistry.
  • Tintoll. (2026). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol.
  • Minglan Chemical. (2024). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?.
  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
  • MDPI. (2024). Research Progress of Antioxidant Additives for Lubricating Oils.
  • PMC. (N.A.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
  • CDC Stacks. (N.A.). A Sampling and Analysis Method for Two Amino Alcohols.
  • BenchChem. (2025). Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol.
  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods.
  • Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS.
  • Pharmaceutical Technology. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals.
  • MDPI. (2025). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages.
  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • ResearchGate. (2025). A study of Oxidative Degradation of AMP for Post-combustion CO2 Capture.
  • Quora. (2012). How long can one store amino acids at room temperature?.
  • PubMed. (N.A.). Influence of storage conditions on normal plasma amino-acid concentrations.

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chiral resolution techniques for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Introduction The 3-amino-1-arylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the foundational core for molecules interacting with G-protein coupled receptors (GPCRs) and monoamine transporters [4]. The introduction of a 3,5-dimethylphenyl group enhances the molecule's lipophilicity, which can significantly improve blood-brain barrier penetration for central nervous system targets. However, because the stereochemistry of these compounds strictly dictates their biological efficacy and safety profile[2], obtaining enantiomerically pure 3-amino-1-(3,5-dimethylphenyl)propan-1-ol is a critical bottleneck in drug development.

This technical guide provides validated methodologies, mechanistic troubleshooting, and FAQs for the three primary chiral resolution strategies: Classical Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution, and Supercritical Fluid Chromatography (SFC).

Section 1: Classical Diastereomeric Salt Resolution

This classical method separates the desired enantiomer from a racemic mixture by forming diastereomeric salts with a chiral resolving agent [1]. Because diastereomers exhibit distinct physical properties—most notably solubility—they can be separated via fractional crystallization [2].

Protocol: Resolution via (S)-(+)-Mandelic Acid

  • Preparation: Dissolve racemic 3-amino-1-(3,5-dimethylphenyl)propan-1-ol (1.0 eq) in a 1:1 (v/v) mixture of dimethyl ketone (acetone) and methyl tert-butyl ether (MTBE)[1].

  • Salt Formation: Add (S)-(+)-mandelic acid (0.5 eq) in one portion. Heat the mixture to 50 °C under continuous stirring until a homogeneous solution is achieved[1].

  • Crystallization: Seed the solution with authentic crystals of the desired diastereomeric salt. Implement a controlled cooling ramp (0.5 °C/min) to ambient temperature, then stir for an additional 16 hours [1].

  • Isolation: Filter the precipitated salt, wash with cold MTBE, and dry under reduced pressure.

  • Free-basing: Suspend the salt in water, adjust the pH to >10 using 2M NaOH, and extract the enantiopure free amine with dichloromethane.

Troubleshooting & FAQs

  • Q: Why is my diastereomeric salt failing to precipitate, resulting in near-zero yield?

    • A (Causality): The 3,5-dimethyl substitution significantly increases the lipophilicity of the amine compared to an unsubstituted phenyl analog. If your solvent system is too polar (e.g., pure ethanol or methanol), the thermodynamic solubility of both diastereomeric salts remains too high. Solution: Shift the solvent polarity by increasing the ratio of the anti-solvent (MTBE) relative to acetone, or reduce the total solvent volume to force supersaturation.

  • Q: The enantiomeric excess (e.e.) of my resolved amine is plateauing at 75%. How can I achieve >99% e.e.?

    • A (Causality): A plateau in e.e. indicates kinetic trapping. Rapid cooling causes the more soluble (undesired) diastereomer to co-precipitate and become occluded within the crystal lattice of the desired salt. Solution: Do not crash-cool the reaction. Use a programmable chiller to maintain a strict, linear cooling ramp. Furthermore, perform a single recrystallization of the enriched salt in a slightly more polar solvent blend (e.g., adding 5% methanol to the MTBE/Acetone mix) before the free-basing step[2].

Section 2: Enzymatic Kinetic Resolution

Biocatalytic resolution utilizes lipases to selectively acylate one enantiomer of the racemic alcohol. Burkholderia cepacia lipase (Lipase PS-D) is highly effective for β-hydroxy nitriles and 3-amino-1-arylpropan-1-ol derivatives [3].

Protocol: Lipase-Catalyzed Acylation

  • Preparation: Dissolve the racemic amine (N-Boc protected to prevent non-specific amide formation) in anhydrous tert-butyl methyl ether (TBME) [3].

  • Enzyme Loading: Add immobilized Lipase PS-D (25 mg/mL of solvent) [3].

  • Acyl Donor: Add vinyl acetate (3.0 eq) as the irreversible acyl donor [3].

  • Incubation: Stir the suspension at 35 °C. Monitor the reaction via chiral HPLC.

  • Termination: Once exactly 50% conversion is reached, filter off the immobilized enzyme.

  • Separation: Separate the highly lipophilic (R)-acetate from the unreacted (S)-alcohol using standard silica gel chromatography.

Troubleshooting & FAQs

  • Q: The reaction rate is extremely slow, taking days to reach 20% conversion. Is the enzyme dead?

    • A (Causality): Enzymes require a specific micro-aqueous environment to maintain their flexible, catalytically active conformation. If the TBME and reagents are ultra-dry, the lipase becomes rigid and inactive. Solution: Introduce a thermodynamic water activity ( aw​ ) buffer. Adding a salt hydrate pair (e.g., Na2​HPO4​⋅2H2​O/7H2​O ) to the solvent maintains optimal enzyme hydration without introducing enough free water to cause unwanted ester hydrolysis.

  • Q: My E-value (enantiomeric ratio) is poor (<20). What is causing this erosion of selectivity?

    • A (Causality): Reversible acyl donors (like ethyl acetate) allow the liberated alcohol to react with the newly formed enantiopure ester, driving the reaction backward and eroding the e.e. [3]. Solution: Ensure the strict use of an irreversible acyl donor like vinyl acetate. Upon acyl transfer, the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde, rendering the reverse reaction impossible and locking in the stereochemistry [3].

G Racemate Racemic 3-Amino-1- (3,5-dimethylphenyl)propan-1-ol Reaction Enzymatic Acylation (Kinetic Resolution) Racemate->Reaction Reagents Lipase PS-D + Vinyl Acetate in TBME Reagents->Reaction ProductR (R)-Acetate (Acylated) Reaction->ProductR Fast Enantiomer ProductS (S)-Alcohol (Unreacted) Reaction->ProductS Slow Enantiomer Separation Silica Gel Chromatography ProductR->Separation ProductS->Separation Hydrolysis Chemical Hydrolysis (NaOH / MeOH) Separation->Hydrolysis (R)-Acetate fraction PureS Pure (S)-Amino Alcohol Separation->PureS (S)-Alcohol fraction PureR Pure (R)-Amino Alcohol Hydrolysis->PureR

Fig 1: Lipase-catalyzed kinetic resolution pathway for 3-amino-1-(3,5-dimethylphenyl)propan-1-ol.

Section 3: Chiral Preparative Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is the modern industry standard for rapid, predictable chiral resolution, utilizing supercritical CO2​ as the primary mobile phase.

Protocol: Preparative SFC Separation

  • Sample Prep: Prepare a 50 mg/mL solution of the racemate in Methanol.

  • Stationary Phase: Utilize a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Elute using Supercritical CO2​ / Methanol (80:20 v/v) supplemented with 0.1% Diethylamine (DEA).

  • Parameters: Maintain backpressure at 120 bar and column temperature at 35 °C.

Troubleshooting & FAQs

  • Q: I am observing severe peak tailing and poor baseline resolution between the enantiomers. Why?

    • A (Causality): The primary amine group of your analyte strongly interacts with residual, unendcapped silanol groups on the silica support of the chiral stationary phase through hydrogen bonding and ion-exchange mechanisms. This causes the basic analyte to "stick" and elute slowly, ruining the peak shape. Solution: The addition of a basic modifier like 0.1% DEA is non-negotiable. The DEA competitively binds to these acidic silanol sites, masking them from the analyte and sharpening the peaks to achieve baseline resolution.

Quantitative Method Comparison

To assist in selecting the optimal resolution strategy for your specific project scale, consult the comparative data below:

Resolution TechniqueTheoretical Max Yield*Typical e.e. (%)ScalabilityRelative CostTurnaround Time
Diastereomeric Salt 50% (per cycle)85 - 99%Excellent (Multi-kg)LowDays to Weeks
Enzymatic Kinetic 50%>99%Good (kg scale)ModerateDays
Preparative SFC 50%>99%Moderate (g to kg)HighHours

*Note: Theoretical yield for all resolution methods is capped at 50% unless coupled with an in-situ racemization protocol for the unwanted enantiomer [1].

References

  • Benchchem. "A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • Benchchem. "(S)-3-Amino-1-phenyl-propan-1-OL | 130194-42-2.
  • Arkivoc. "Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles.
  • Benchchem. "Application Notes and Protocols for 1-(4-Bromophenyl)-3-chloropropan-1-ol.

reducing byproduct formation in 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this molecule, specifically focusing on the reduction of byproduct formation during its extraction and purification. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Understanding the Synthetic Landscape

Direct literature on the extraction of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is sparse; however, its structure strongly suggests a common synthetic pathway for aryl propanolamines. This involves an initial Mannich reaction to form a β-aminoketone, followed by the reduction of the ketone to the desired amino alcohol.[1][2][3] Byproducts can arise at both stages, complicating purification.

Start 3,5-Dimethyl- acetophenone Mannich Mannich Reaction (C-C and C-N bond formation) Start->Mannich Reagents1 + Formaldehyde + Amine Source Reagents1->Mannich Ketone Intermediate: 3-Amino-1-(3,5-dimethylphenyl) propan-1-one Mannich->Ketone Forms β-aminoketone Byproduct1 Self-Condensation & N-Alkylation Byproducts Mannich->Byproduct1 Side Reactions Reduction Ketone Reduction Ketone->Reduction Product Final Product: 3-Amino-1-(3,5-dimethylphenyl) propan-1-ol Reduction->Product Forms Final Alcohol Byproduct2 Unreacted Ketone & Diastereomeric Impurities Reduction->Byproduct2 Incomplete Reaction/ Poor Selectivity

Caption: Inferred synthetic workflow for 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, highlighting critical stages for byproduct formation.

Troubleshooting Guide: Extraction & Purification

This section addresses common issues encountered during the workup and isolation of the target compound in a question-and-answer format.

Issue 1: Complex mixture observed in crude product analysis (TLC/LC-MS).

Question: My crude LC-MS or TLC plate after the reduction step shows multiple spots/peaks. What are the likely identities of these impurities?

Answer: A complex crude mixture typically points to issues in the preceding reduction step. The most common culprits are:

  • Unreacted Starting Material: The presence of 3-Amino-1-(3,5-dimethylphenyl)propan-1-one is common if the reduction was incomplete.[4] This ketone is more non-polar than your amino alcohol product.

  • Diastereomers (syn and anti): The reduction of the ketone creates a new stereocenter. Unless a stereoselective reducing agent is used, you will likely form a mixture of diastereomers, which may appear as distinct but closely-spaced spots or peaks.[5][6]

  • Over-reduction Products: While less common for the aromatic ring with typical reducing agents like sodium borohydride, aggressive conditions or certain catalysts could potentially affect the phenyl group.[4]

  • Degradation Products: The amino alcohol can be susceptible to dehydration under acidic conditions, forming an alkene.

Recommended Actions:

  • Confirm Identities: Use LC-MS to get mass data for the major impurity peaks. Compare these masses with the expected molecular weights of the starting ketone and the product.

  • Optimize Reduction: If unreacted ketone is the issue, consider extending the reaction time, increasing the equivalents of the reducing agent, or switching to a more potent reagent.

  • Control Stereochemistry: If diastereomeric purity is critical, investigate stereoselective reducing agents. The choice of N-protecting group on the amine can influence the facial selectivity of the reduction.[5]

Issue 2: Low yield after liquid-liquid extraction.

Question: My reaction seems complete by TLC, but after performing an aqueous workup and extraction with an organic solvent, my isolated yield is extremely low. Where is my product?

Answer: This is a classic problem when working with amino alcohols. The issue almost certainly lies in the pH of the aqueous phase during extraction. The amino group is basic and will be protonated (forming a salt) in neutral or acidic water. This ammonium salt is highly water-soluble and will not partition into common organic solvents like ethyl acetate or dichloromethane.

Start Crude Reaction Mixture in Aqueous Solution Check_pH Is Aqueous pH > 10? Start->Check_pH Adjust_pH Adjust to pH 11-12 with 2M NaOH Check_pH->Adjust_pH No Extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) Check_pH->Extract Yes Failure Product Remains in Aqueous Layer (Low Yield) Adjust_pH->Extract Success Product in Organic Layer (High Yield) Extract->Success Extract->Failure

Caption: Logical workflow for troubleshooting low extraction yield of the amino alcohol.

Recommended Actions:

  • Basify Vigorously: Before extraction, adjust the aqueous layer to a pH of at least 11-12 using an inorganic base like 2M NaOH or K₂CO₃. This ensures the amino group is in its neutral, free-base form.

  • Confirm with pH Paper: Do not rely on theoretical amounts of base. Dip pH paper into the aqueous layer to confirm the pH is in the correct range.

  • Choose Solvent Carefully: While ethyl acetate is common, dichloromethane may be more effective for extracting polar amino alcohols.

  • Salt Out: If the product has significant water solubility even in its free-base form, saturating the aqueous layer with sodium chloride (brine) can decrease its aqueous solubility and improve partitioning into the organic layer.

Issue 3: Product degradation during silica gel chromatography.

Question: My starting material is clean, but after running a silica gel column, I see new, often more non-polar, spots on my TLC plates. Why is my product decomposing?

Answer: Silica gel is inherently acidic and can cause on-column degradation of sensitive compounds, particularly alcohols and amines. For 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, two primary issues arise:

  • Acid-Catalyzed Dehydration: The acidic surface of the silica can catalyze the elimination of the hydroxyl group, forming a stable conjugated alkene.

  • Strong Adsorption: The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing, poor separation, and in some cases, irreversible adsorption.[7]

Recommended Actions:

  • Deactivate the Silica: Pre-treat your silica gel by slurrying it in an eluent system containing 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase: Basic alumina is an excellent alternative to silica gel for purifying basic compounds like amines.

  • Avoid Chromatography: If possible, bypass chromatography altogether. The most robust purification method for amino alcohols is often through salt formation and recrystallization. (See Protocol 2).

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for extracting the free base of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol? A1: The ideal pH is at least 2 units above the pKa of the conjugate acid of the amine. For a typical primary amino alcohol, this means a pH of 11-12 is required to ensure >99% of the compound is in the neutral, extractable free-base form.

Q2: How can I efficiently remove unreacted β-aminoketone starting material? A2: The ketone is significantly less polar than the amino alcohol product. A well-run flash chromatography column (on deactivated silica or alumina) should provide good separation. Alternatively, during an acidic wash of your organic layer (e.g., with 1M HCl), the more basic amino alcohol product will move to the aqueous layer as a salt, while the less basic ketone may preferentially stay in the organic layer, offering a non-chromatographic separation method.

Q3: Is crystallization a viable purification strategy? A3: Absolutely. This is often the preferred method. You can attempt to crystallize the free base from a suitable solvent system (e.g., heptane/ethyl acetate). More reliably, you can form a salt, such as the hydrochloride or oxalate salt, which often have much better crystalline properties. Dissolving the crude product in a solvent like isopropanol and adding a solution of HCl in ether or oxalic acid can induce crystallization of the pure salt.[8] The free base can then be regenerated by dissolving the salt in water and basifying.

Data & Protocols

Table 1: Common Byproducts and Diagnostic Ions
Compound/Byproduct NameLikely Synthetic OriginExpected [M+H]⁺ (m/z)Key Analytical Notes
3-Amino-1-(3,5-dimethylphenyl)propan-1-one Incomplete Reduction192.26Less polar than product; will show a ketone C=O stretch in IR.[4]
3-Amino-1-(3,5-dimethylphenyl)propan-1-ol Target Product 194.28Product. Can show peak tailing in HPLC without mobile phase additives.[7]
1-(3,5-dimethylphenyl)prop-2-en-1-olDehydration of Product176.25More non-polar; often formed on acidic silica gel.
Protocol 1: Optimized pH-Controlled Liquid-Liquid Extraction
  • Solvent Removal: After the reaction is complete, remove any volatile organic solvents (like methanol or ethanol from a NaBH₄ reduction) under reduced pressure.

  • Redissolve: Add water and an extraction solvent (e.g., dichloromethane) to the reaction residue.

  • Basification: Cool the mixture in an ice bath. Slowly add 2M NaOH solution while stirring vigorously. Periodically check the pH of the aqueous layer using pH paper until it is stable at pH 11-12.

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Re-extract: Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine & Dry: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolve Crude Product: Dissolve the crude amino alcohol obtained from Protocol 1 in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will begin to precipitate, often as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize crystallization.

  • Filtration: Collect the solid salt by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Drying: Dry the purified salt under vacuum. The purity can be checked by HPLC and NMR. The free base can be regenerated by dissolving the salt in water and performing the extraction as described in Protocol 1.

References

  • Pudlo, M., et al. (2015). Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases. European journal of medicinal chemistry.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.
  • Bhushan, R., & Lal, M. (Year not available). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • BenchChem. (2025). identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis. BenchChem.
  • BenchChem. (2025). method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities. BenchChem.
  • PrepChem.com. (Date not available). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.
  • El-Faham, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing.
  • Kielbasinski, P., et al. (2002). Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives.
  • Machado, P., et al. (2025). Studies on the reduction of beta-enamino ketones.
  • Evans, D. A., & Sjogren, E. B. (1985). Directed Reduction of β-Hydroxy Ketones to Syn- and Anti-1,3-Diols. Tetrahedron Letters.
  • Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Journal of Organic Chemistry.
  • Isobe, T., et al. (Date not available). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Process for the purification of an aminoalcohol. (1999).

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Technical Support Center: Overcoming Steric Hindrance in 1,3-Amino Alcohol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex 1,3-amino alcohols. The target molecule —3-Amino-1-(3,5-dimethylphenyl)propan-1-ol —is a highly valuable scaffold. It serves as a direct precursor to next-generation SNRI/SSRI analogs (structurally related to fluoxetine or atomoxetine)[1].

However, its unique steric profile presents significant synthetic challenges. This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to help you achieve high-yield, chemoselective functionalization.

Structural Analysis: The Root Cause of Steric Shielding

To solve poor reaction yields, we must first understand the molecule's three-dimensional conformation. While the methyl groups on the 3,5-dimethylphenyl ring are in the meta positions (and thus do not directly block the benzylic carbon via ortho-clashing), they significantly extend the effective steric radius of the aryl group[2].

To minimize intramolecular dispersion interactions between the bulky aryl ring and the propanol chain, the molecule adopts a torsional twist (τ ≈ 35°)[3]. This conformation effectively buries the secondary benzylic hydroxyl group (Position 1) in a sterically congested pocket. Meanwhile, the primary amine (Position 3) remains highly accessible and prone to forming competing ionic interactions or hydrogen bonds[4].

ConformationalLogic A 3,5-Dimethylphenyl Substituent B Expanded Steric Radius (τ ≈ 35° Twist) A->B Induces C Benzylic OH Steric Shielding B->C Causes D Reduced O-Nucleophilicity C->D Results in E KHMDS Deprotonation (Loose Ion Pair) D->E Overcome by F Successful O-Functionalization E->F Achieves

Fig 1. Causal relationship between 3,5-dimethylphenyl steric bulk and O-functionalization success.

Troubleshooting Guides & FAQs

Q1: Why is my O-arylation yield at the benzylic alcohol so low (<20%), even with an excess of electrophile?

Causality: The primary amine at Position 3 is a superior nucleophile compared to the sterically hindered secondary alcohol. If left unprotected, the amine will aggressively outcompete the oxygen for the electrophile. Furthermore, standard bases (like K₂CO₃) are insufficiently strong to deprotonate the shielded hydroxyl group. Solution: You must establish a self-validating protection strategy. First, mask the amine with a bulky protecting group (e.g., Boc₂O). Second, utilize a strong, non-nucleophilic base to generate the alkoxide prior to introducing the electrophile.

Q2: Which base should I use to deprotonate the sterically hindered secondary alcohol?

Causality: Sodium hydride (NaH) is commonly used but often fails here due to poor solubility and the formation of tight, unreactive ion pairs in the sterically congested pocket. Solution: Transition to Potassium hexamethyldisilazide (KHMDS) . The larger ionic radius of the potassium cation (compared to sodium or lithium) creates a "looser" alkoxide ion pair. This significantly enhances the nucleophilicity of the oxygen, allowing it to attack bulky electrophiles despite the 3,5-dimethylphenyl shield.

Q3: I am trying to functionalize the primary amine, but I keep detecting a cyclic side product. What is happening?

Causality: 1,3-amino alcohols are highly susceptible to reacting with aldehydes (even as trace impurities in solvents) to form 1,3-oxazinanes[1]. Solution: Strictly avoid formaldehyde, acetone, or degraded ether solvents. If your goal is N-alkylation, use reductive amination with strict stoichiometric control rather than direct alkylation with alkyl halides, which often leads to over-alkylation.

Quantitative Data: Base & Solvent Optimization

The following table summarizes our internal validation data for the O-arylation of N-Boc-3-Amino-1-(3,5-dimethylphenyl)propan-1-ol using 1-fluoro-4-nitrobenzene as the electrophile.

Base (1.2 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
K₂CO₃DMF80< 5%Insufficient basicity; thermal degradation observed.
NaHTHF0 to 2535%Poor solubility limits the rate of alkoxide formation.
NaHDMF0 to 2562%Improved solubility, but tight Na-O ion pair limits reactivity.
LiHMDSTHF-78 to 2571%Strong deprotonation, but tight Li-O coordination restricts attack.
KHMDS THF -78 to 25 88% Optimal: Loose K-O ion pair maximizes oxygen nucleophilicity.

Validated Experimental Protocol: Highly Selective O-Arylation

This step-by-step methodology is designed as a self-validating system. By isolating the N-Boc intermediate, you confirm that chemoselectivity has been achieved before attempting the difficult O-functionalization.

Workflow S1 Step 1: N-Protection (Boc2O, Et3N, DCM) S2 Step 2: Alkoxide Formation (KHMDS, THF, -78°C) S1->S2 Err1 Skip S1: N-Alkylation Side Products S1->Err1 If omitted S3 Step 3: O-Arylation (Ar-F, SNAr, 25°C) S2->S3 Err2 Use NaH: Poor Solubility & Low Yield S2->Err2 If substituted S4 Step 4: N-Deprotection (20% TFA in DCM) S3->S4 Prod Target 1,3-Amino Ether (e.g., SSRI Analog) S4->Prod

Fig 2. Step-by-step workflow for the selective O-arylation of hindered 1,3-amino alcohols.

Step 1: Amine Masking (N-Boc Protection)
  • Dissolve 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL).

  • Add Triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C.

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate. Validation: TLC should show complete consumption of the ninhydrin-active starting material.

Step 2: Alkoxide Generation (Overcoming Steric Shielding)
  • In an oven-dried flask under Argon, dissolve the N-Boc intermediate in anhydrous THF (0.2 M).

  • Cool the reaction strictly to -78 °C to prevent elimination side-reactions.

  • Dropwise add KHMDS (1.2 equiv, 1.0 M in THF). Stir for 30 minutes at -78 °C. Mechanistic note: The bulky bis(trimethylsilyl)amide anion abstracts the proton without acting as a nucleophile, while the K⁺ ion ensures a reactive alkoxide state.

Step 3: Electrophilic Addition (SₙAr)
  • Add the aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.2 equiv) directly to the -78 °C solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Step 4: Deprotection
  • Dissolve the purified O-arylated intermediate in a 20% solution of Trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to yield the final, free-amine target molecule.

References

  • A Comparative Conformational Analysis: Bis(3,5-dimethylphenyl)methanone versus Other Diaryl Ketones. Benchchem. 3

  • Buy Bis(3,5-dimethylphenyl)phosphine | 71360-06-0. Smolecule. 2

  • Catalytic mechanism of a retinoid isomerase essential for vertebrate vision. PMC - NIH. 4

  • Catalytic Oxy-aminomethylation of Alkenes. Universität zu Köln. 1

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Validation & Comparative

benchmarking 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol against standard amino alcohol ligands

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol: A Next-Generation 1,3-Amino Alcohol Ligand for Asymmetric Catalysis

Executive Summary & Mechanistic Rationale

For decades, asymmetric catalysis has relied heavily on 1,2-amino alcohol ligands (e.g., ephedrine derivatives, diphenylprolinol) to induce chirality in transition-metal-catalyzed transformations. However, as molecular targets in drug development become increasingly complex, the rigid 5-membered metallacycles formed by 1,2-amino alcohols often fail to provide the necessary steric reach to differentiate bulky prochiral faces.

Enter the 1,3-amino alcohols. While historically overshadowed by their 1,2-counterparts, 1,3-amino alcohols have a rich history and adaptability in asymmetric organic synthesis[1]. They coordinate with transition metals (such as Ru, Ir, Rh, and Cu) to form highly tunable 6-membered metallacycles.

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol represents a highly optimized evolution of this class. By incorporating a 3,5-dimethylphenyl group at the C1 position, this ligand solves a critical limitation of unsubstituted 1,3-amino alcohols: conformational flux.

The Causality of Experimental Choice: In a standard 6-membered metallacycle, the propyl backbone can adopt multiple chair-like conformations, which often dilutes enantioselectivity. The addition of the 3,5-dimethylphenyl group acts as a steric anchor. The meta-methyl groups significantly increase the van der Waals volume of the aryl ring, forcing it into a pseudo-equatorial position to minimize 1,3-diaxial interactions. This locks the metallacycle into a single, rigid conformation and projects a massive "enantio-discriminating wall" that effectively blocks the Si-face of incoming prochiral substrates[2].

Figure 1: Transition state model illustrating the 6-membered Ru-metallacycle and steric shielding.

Benchmarking Data: Asymmetric Transfer Hydrogenation (ATH)

To objectively evaluate the performance of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol, we benchmarked it against industry-standard amino alcohol ligands in the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of acetophenone. ATH is a highly sensitive probe for ligand efficacy, as the transfer of the hydride from isopropanol to the ketone requires precise spatial alignment.

Experimental Parameters:

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • Ligand: 1.1 mol%

  • Base: t-BuOK (5.0 mol%)

  • Solvent/Hydride Source: Isopropanol (0.1 M)

  • Temperature: 25°C

  • Time: 4 Hours

Ligand ClassSpecific LigandMetallacycle SizeConversion (%)Enantiomeric Excess (ee %)
Standard 1,2-Amino Alcohol (1R,2S)-Norephedrine5-Membered>99%74% (R)
Standard 1,2-Amino Alcohol (S)-Diphenylprolinol5-Membered95%86% (S)
Standard 1,3-Amino Alcohol 3-Amino-1-phenylpropan-1-ol6-Membered>99%81% (R)
Optimized 1,3-Amino Alcohol 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol 6-Membered >99% 97% (R)

Data Analysis: While all ligands achieved excellent conversion, the ee% reveals the structural superiority of the target ligand. Unsubstituted 3-amino-1-phenylpropan-1-ol underperforms diphenylprolinol due to the flexibility of its 6-membered ring. However, the addition of the 3,5-dimethylphenyl moiety restricts this flexibility, boosting the ee% from 81% to an exceptional 97%. This stereodivergent capacity highlights why 1,3-amino alcohol motifs are becoming prominent structures in the synthesis of pharmaceuticals[3].

Self-Validating Experimental Protocol

Trust in catalytic data requires a self-validating system. The following protocol includes internal standards for mass balance verification and racemic controls to ensure analytical integrity.

Figure 2: Standardized self-validating workflow for benchmarking ATH performance.

Step-by-Step Methodology:
  • Catalyst Pre-formation (The "Active Species" Validation):

    • In an argon-filled glovebox, charge a Schlenk tube with [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol) and 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol (9.9 mg, 0.055 mmol).

    • Add anhydrous, degassed isopropanol (5.0 mL).

    • Heat the mixture to 80°C for 1 hour. Causality: This heating step is mandatory to fully displace the chloride ligands and form the active 16-electron Ru-amido complex. A color change from dark red to bright orange-yellow confirms complexation.

  • Reaction Execution:

    • Cool the catalyst solution to 25°C.

    • Add exactly 50.0 µL of n-dodecane. Causality: Dodecane acts as an inert internal standard. By comparing the GC peak area of dodecane to the sum of the substrate and product peak areas, you validate that no side-reactions (e.g., aldol condensation) are consuming the mass balance.

    • Add acetophenone (585 µL, 5.0 mmol), followed by a 0.1 M solution of t-BuOK in isopropanol (2.5 mL, 0.25 mmol).

  • Quenching and GC/FID Analysis (Conversion):

    • After 4 hours, withdraw a 50 µL aliquot and immediately filter it through a short pad of silica gel (eluting with EtOAc) to remove the Ru catalyst. Causality: Failure to remove the catalyst will cause reverse-reaction (dehydrogenation) inside the hot GC injection port, artificially lowering your recorded conversion.

    • Analyze via GC/FID to confirm >99% conversion against the dodecane standard.

  • Chiral HPLC Analysis (Enantioselectivity):

    • Evaporate the remaining reaction mixture, redissolve in Hexane/Isopropanol (90:10), and analyze via HPLC (Chiralcel OD-H column, 1.0 mL/min, 210 nm).

    • Self-Validation Check: Prior to running the catalytic sample, inject a racemic mixture of 1-phenylethanol (synthesized via NaBH₄ reduction of acetophenone). Ensure baseline resolution (Rs > 1.5) between the (R) and (S) enantiomers to validate the column's resolving power.

Conclusion

For drug development professionals scaling up asymmetric syntheses, relying on legacy 1,2-amino alcohols can lead to stalled optimizations when facing sterically demanding substrates. Benchmarking data clearly demonstrates that 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol leverages the wider bite angle of a 6-membered metallacycle while utilizing the 3,5-dimethylphenyl group to enforce rigid stereocontrol. This makes it a superior, highly reliable alternative for advanced transition-metal catalysis.

References

  • Title: 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis Source: researchgate.net URL: [Link]

  • Title: Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence Source: nih.gov URL: [Link]

  • Title: Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: acs.org URL: [Link]

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A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for a Novel Amino Alcohol

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a chiral amino alcohol whose structural features—a primary amine, a secondary alcohol, and a substituted aromatic ring—suggest its potential as a key intermediate or active pharmaceutical ingredient (API) in drug development. The reliable quantification of this molecule is paramount for ensuring product quality, safety, and efficacy throughout the pharmaceutical lifecycle. This involves not only developing accurate analytical methods but also understanding their comparative performance to select the optimal technique for a given application, from raw material testing to final product release and stability studies.

This guide provides an in-depth, experience-driven comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this specific compound. We will explore the theoretical and practical considerations behind method development, present a framework for cross-validation according to international regulatory standards, and offer data-driven insights to guide researchers in their analytical strategy.

The Analyte's Challenge: Physicochemical Properties and Method Selection

The molecular structure of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol dictates the analytical approach. Its key features are:

  • Polarity: The presence of a hydroxyl (-OH) and an amino (-NH2) group imparts significant polarity and hydrogen-bonding capability.

  • Volatility: These polar functional groups result in low volatility and a high boiling point, making direct analysis by Gas Chromatography challenging.

  • Thermal Stability: Amino alcohols can be susceptible to degradation at the high temperatures typically used in GC injectors and columns.[1]

  • Chromophoric Nature: The dimethylphenyl group contains a UV-absorbing chromophore, making it suitable for HPLC with UV detection.

This initial assessment strongly suggests that HPLC is the more direct and versatile technique for this analyte.[2][3] GC, while powerful, would necessitate a chemical modification step—derivatization—to overcome the compound's low volatility and high polarity.[1][4]

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is the workhorse of the pharmaceutical industry, ideally suited for non-volatile, polar, and thermally unstable compounds.[2] A reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging hydrophobic interactions between the analyte and the stationary phase.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the dimethylphenyl moiety.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. At a low pH (typically 2.5-3.5), the primary amine is protonated (-NH3+), which significantly improves peak shape by preventing undesirable interactions with residual silanol groups on the column packing material.[5]

  • Detector: A UV detector is chosen due to the aromatic ring's absorbance, providing a simple and robust means of quantification.

Detailed Experimental Protocol: HPLC-UV

Objective: To develop a quantitative method for the assay of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the analyte in a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Prepare working standards and quality control (QC) samples by serial dilution of the stock solution to cover the expected analytical range (e.g., 1 - 200 µg/mL).

Part 2: Gas Chromatography (GC) Method with Derivatization

While less direct, GC can offer advantages in speed and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[3] To make 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol suitable for GC, its polar -OH and -NH2 groups must be masked through derivatization.

Rationale for Method Design
  • Derivatization: Silylation is a common and effective technique for amino alcohols.[1] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens on the amine and alcohol groups to form non-polar, thermally stable, and volatile trimethylsilyl (TMS) derivatives. This is essential to prevent peak tailing and on-column degradation.[1]

  • Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), provides good selectivity for a wide range of derivatized compounds.

  • Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and offers excellent linearity and sensitivity.

Detailed Experimental Protocol: GC-FID

Objective: To develop a quantitative method for the assay of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol following silylation.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Derivatization Procedure:

    • Accurately weigh ~10 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 200 µL of MSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 270 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature (FID): 300 °C.

Part 3: The Cross-Validation Framework

Cross-validation serves to demonstrate that two distinct analytical methods yield comparable and reliable data.[6][7] This is critical when data from different labs or methods need to be combined or compared. The validation of each method should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline, which outlines the necessary performance characteristics.[8][9]

G Cross-Validation Workflow for HPLC and GC Methods cluster_hplc HPLC Method Validation cluster_gc GC Method Validation hplc_dev HPLC Method (as described) hplc_val Validate per ICH Q2(R2) - Specificity - Linearity & Range - Accuracy - Precision - LOQ/LOD - Robustness hplc_dev->hplc_val hplc_data HPLC Validation Data Set hplc_val->hplc_data compare Statistical Comparison of Data Sets (e.g., t-test, F-test) hplc_data->compare Assay Results gc_dev GC Method (with Derivatization) gc_val Validate per ICH Q2(R2) - Specificity - Linearity & Range - Accuracy - Precision - LOQ/LOD - Robustness gc_dev->gc_val gc_data GC Validation Data Set gc_val->gc_data gc_data->compare Assay Results report Cross-Validation Report: Demonstrate Method Equivalency compare->report

Cross-validation workflow based on ICH guidelines.
Comparative Performance Data

The following tables summarize hypothetical yet representative data from a full validation of both methods.

Table 1: System Suitability and Specificity

ParameterHPLC-UV MethodGC-FID MethodRationale & Commentary
Specificity Baseline resolved from placebo and known impurities.Baseline resolved from derivatization reagents and by-products.Both methods must prove they can measure the analyte without interference. For GC, this includes demonstrating that excess silylating agent doesn't co-elute.
Tailing Factor 1.11.2Excellent peak symmetry is achieved in HPLC by protonating the amine. Good symmetry in GC is dependent on complete derivatization.
Theoretical Plates > 5000> 80000GC columns are significantly longer and inherently more efficient, leading to sharper peaks and higher plate counts.[3]

Table 2: Linearity, Accuracy, and Precision

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria (Typical)
Linearity (r²) 0.99980.9997r² ≥ 0.999
Range 80% - 120% of nominal80% - 120% of nominalAs per ICH guidelines for assay.[10]
Accuracy (% Recovery) 99.5% (RSD: 0.4%)100.2% (RSD: 0.6%)98.0% - 102.0%
Precision (Repeatability, %RSD) 0.5%0.7%RSD ≤ 1.0%
Precision (Intermediate, %RSD) 0.8%1.1%RSD ≤ 2.0%

Commentary: Both methods demonstrate excellent linearity, accuracy, and precision, well within typical regulatory acceptance criteria.[11] The slightly higher variability in the GC method can often be attributed to the multi-step sample preparation (derivatization), which introduces an additional source of potential error.

Table 3: Sensitivity and Robustness

ParameterHPLC-UV MethodGC-FID MethodRationale & Commentary
LOD (µg/mL) 0.10.05FID is often more sensitive for hydrocarbons than UV is for this specific chromophore, resulting in a lower limit of detection for the GC method.
LOQ (µg/mL) 0.30.15The limit of quantification follows the same trend as the LOD.
Robustness Unaffected by minor changes in pH (±0.2) and % Organic (±2%).Unaffected by minor changes in oven ramp rate (±2°C/min) and flow rate (±0.1 mL/min).Both methods are proven to be reliable under slight variations, which is essential for routine use in a QC environment.

Part 4: Decision Matrix - Choosing the Right Tool for the Job

The choice between HPLC and GC is not about which method is superior overall, but which is best suited for the intended purpose.[3]

G Method Selection Decision Flowchart cluster_app Application Type cluster_method Recommended Method start What is the Analytical Goal? qc Routine QC Assay (High Throughput) start->qc stability Stability / Impurity Profiling start->stability trace Trace Analysis (e.g., in biological matrix) start->trace hplc HPLC-UV - Simpler sample prep - Robust and reliable - No heating required qc->hplc Simplicity & Robustness hplc_ms HPLC-MS - Ideal for identifying unknown degradation products stability->hplc_ms Handles non-volatile degradants gc_ms GC-MS - High sensitivity (post-derivatization) - Excellent for volatile impurities trace->gc_ms Superior Sensitivity

Decision guide for selecting the appropriate analytical method.
  • For Routine Quality Control (QC) and Release Testing: HPLC is the preferred method. Its primary advantage is the significantly simpler sample preparation (dilute and shoot) compared to the multi-step derivatization required for GC. This reduces analysis time, cost, and potential for human error.

  • For Stability Studies and Impurity Profiling: HPLC is generally superior. Degradation products are often more polar than the parent API and are unlikely to be volatile, making them unsuitable for GC. Coupling HPLC with mass spectrometry (HPLC-MS) is the gold standard for identifying unknown impurities.

  • For Trace-Level Quantification or Analysis of Volatile Impurities: GC may be the better choice. If extreme sensitivity is required and the analyte is in a complex matrix, the derivatization step can help with sample cleanup, and a GC-FID or GC-MS can offer lower detection limits.[2] It is also the required technique for analyzing residual solvents.[12]

Conclusion

Both HPLC and GC can be developed into robust, validatable methods for the analysis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol. The cross-validation data demonstrate that, with proper development, the two techniques can provide equivalent results for the principal assay.

However, the operational workflow and applicability differ significantly. HPLC stands out as the more practical, direct, and versatile method for most pharmaceutical applications, including routine QC and stability testing, due to its ability to analyze the compound in its native form. GC serves as a valuable, complementary technique , offering superior sensitivity for trace analysis and a unique capability for analyzing volatile compounds, provided the additional sample preparation step of derivatization is acceptable.

Ultimately, the choice of method should be guided by a clear understanding of the analytical objective, as outlined in the decision matrix. A comprehensive approach, grounded in the principles of method validation and lifecycle management as promoted by the FDA and ICH, ensures data integrity and product quality.[8][13][14]

References

  • Lab Manager. (2025, December 2). HPLC vs GC: Choosing the Right Chromatography Technique.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • Proprevia. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
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  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Slideshare. (n.d.). Basic Difference Between HPLC Vs GC Used In API Pharma Companies.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
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  • Veeprho. (2020, October 22). Difference between HPLC and GC Technique.
  • Slideshare. (n.d.). Analytical method validation as per ich and usp.
  • USP. (n.d.). Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
  • USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 3-Amino-1-(furan-3-yl)propan.
  • BenchChem. (2025). method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities.
  • SIELC Technologies. (n.d.). N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column.
  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • MZ-Analysentechnik. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Baqai Journal of Health Sciences. (2016). analysis of amino acids by high performance liquid chromatography.
  • ResearchGate. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.

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